Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride
Descripción
BenchChem offers high-quality Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
ethyl 2-(2-piperidin-2-ylethoxy)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-2-19-16(18)14-8-3-4-9-15(14)20-12-10-13-7-5-6-11-17-13;/h3-4,8-9,13,17H,2,5-7,10-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFXXHHPQHLAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride CAS 1220016-73-8 safety data sheet
An In-Depth Technical Guide to Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride (CAS 1220016-73-8)
This document serves as a comprehensive technical guide for Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride. As a novel research chemical, publicly available data, including a specific Safety Data Sheet (SDS), is limited. Therefore, this guide has been meticulously compiled by synthesizing information from suppliers, analogous compound data, and established principles of organic chemistry and pharmacology. All protocols and safety recommendations should be considered as informed guidance and supplemented with a thorough risk assessment and, where possible, the official SDS obtained from your supplier.
Chemical Identity and Physicochemical Properties
Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is a heterocyclic compound featuring a piperidine ring linked via an ethoxy bridge to an ethyl benzoate moiety. This structural arrangement suggests its potential as a scaffold in medicinal chemistry, with possible applications in modulating biological targets.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1220016-73-8 | Supplier Data |
| Molecular Formula | C₁₆H₂₄ClNO₃ | PubChem[1] |
| Molecular Weight | 313.82 g/mol | Supplier Data |
| Appearance | White to off-white solid (presumed) | General chemical knowledge |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | General chemical knowledge |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage at 2-8°C.[2] | Supplier Recommendation[2] |
Synthesis and Manufacturing
While a specific, validated synthesis protocol for Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is not publicly documented, a plausible and efficient route can be devised based on established Williamson ether synthesis methodologies, commonly employed for analogous structures like Raloxifene.[3][4][5]
Proposed Synthetic Pathway
The synthesis involves the N-alkylation of a suitable piperidine derivative with a halo-functionalized ethyl benzoate.
Caption: Proposed multi-step synthesis of Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride.
Representative Experimental Protocol
Step 1: Synthesis of Ethyl 2-(2-bromoethoxy)benzoate
-
To a solution of ethyl 2-hydroxybenzoate in a suitable aprotic solvent (e.g., THF), add sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen).
-
Allow the reaction to stir for 30 minutes at room temperature.
-
Add 1,2-dibromoethane dropwise and heat the reaction mixture to reflux for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: N-Alkylation
-
To a solution of 2-piperidinemethanol in a polar aprotic solvent (e.g., DMF), add NaH at 0°C.
-
Stir the mixture for 30 minutes before adding the Ethyl 2-(2-bromoethoxy)benzoate from Step 1.
-
Heat the reaction to 80-100°C and stir for 24 hours.[4]
-
Monitor by TLC for the disappearance of the starting materials.
-
After completion, cool the reaction, quench with water, and extract with an appropriate solvent.
-
Purify the coupled product by column chromatography.
Step 3: Salt Formation
-
Dissolve the purified product from Step 2 in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of hydrochloric acid in ether dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product.
Pharmacology and Potential Mechanism of Action
The piperidine moiety is a prevalent scaffold in a vast array of biologically active compounds, exhibiting a wide range of pharmacological effects including analgesic, antidepressant, antimicrobial, and neuroprotective properties.[6][7][8]
Postulated Mechanism of Action
Given its structural features, Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride may interact with several biological targets. The piperidine ring is a key pharmacophore in many centrally acting agents, suggesting potential activity within the central nervous system (CNS).[7][8] The ethoxy benzoate portion may influence receptor binding affinity and selectivity.
Caption: Postulated interaction of the compound with various biological targets leading to downstream effects.
Analytical Methodologies
To ensure the purity, identity, and quantity of Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride, a suite of analytical techniques should be employed.
Recommended Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is a good starting point. Detection can be performed using a UV detector at a suitable wavelength (e.g., 254 nm).[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation. ¹H and ¹³C NMR spectra will provide detailed information about the chemical environment of the protons and carbons in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. Electrospray ionization (ESI) would be a suitable technique.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.
General HPLC Protocol for Purity Analysis
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Further dilute to an appropriate working concentration.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Elution: Run a gradient elution from a low to a high percentage of organic solvent over a suitable time frame (e.g., 20-30 minutes).
-
Detection: Monitor the eluent at a wavelength determined by a UV scan of the compound.
-
Data Analysis: Integrate the peak areas to determine the purity of the sample.
Hazard Identification and Safety Precautions
Disclaimer: The following safety information is based on the general hazards of similar chemical structures and is not a substitute for an official Safety Data Sheet (SDS). Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Potential Hazards
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[10]
-
Skin and Eye Irritation: May cause irritation upon contact with skin and eyes.[10]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[10]
-
Unknown Long-Term Effects: The toxicological properties have not been thoroughly investigated.[10]
Table 2: Recommended Safety Precautions
| Precaution Category | Recommendation | Source |
| Engineering Controls | Use in a well-ventilated fume hood. Ensure eyewash stations and safety showers are readily accessible. | [2][11] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, and a lab coat are mandatory. For handling powders, a respirator may be necessary. | [12] |
| Handling | Avoid generating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[13] | [13] |
| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][11] | [2][11] |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. | [2][12] |
| First Aid (Skin) | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops. | [2][10] |
| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical attention. | [2][10] |
| First Aid (Inhalation) | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | [14] |
| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus. | [10][11] |
| Spill and Disposal | Wear appropriate PPE. Sweep up spilled solid material, avoiding dust generation, and place in a suitable container for disposal. Dispose of waste in accordance with local, state, and federal regulations. | [2][12] |
References
- MATERIAL SAFETY DATA SHEET. (n.d.). RALOXIFENE HYDROCHLORIDE TABLETS.
-
Gadamasetti, K. (2018, June). Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Trade Science Inc. Retrieved from [Link]
- Khan, I., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pak. J. Pharm. Sci., 26(4), 791-796.
-
Fisher Scientific. (2024, November 11). SAFETY DATA SHEET: Diethyl azodicarboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride. Retrieved from [Link]
- Blicke, F. F., & Lu, C. J. (1952). Piperidine Derivatives. XIII. Phenyl and Phenylalkyl Substituted Piperidinopropyl Benzoates. Journal of the American Chemical Society, 74(15), 3933-3934.
- Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(19), 2051-2064.
-
Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: Magnesium acrylate. Retrieved from [Link]
-
Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
-
Mahale, G. D., et al. (2012). A green process for the preparation of 11-{4-[2-(2-hydroxyethoxy) ethyl]-1-piperazinyl}dibenzo[b,f][6][12]thiazepine. J. Serb. Chem. Soc., 77(3), 385-393.
- Google Patents. (2005). US20050137396A1 - Process for preparing benzoic acids.
- Google Patents. (1996). EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
Sources
- 1. Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride | C16H24ClNO3 | CID 56829802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. hakon-art.com [hakon-art.com]
- 4. US20050137396A1 - Process for preparing benzoic acids - Google Patents [patents.google.com]
- 5. EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Google Patents [patents.google.com]
- 6. Ethyl 2-(4-Piperidinyloxy)benzoate Hydrochloride [benchchem.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. cdn1.cobornsinc.com [cdn1.cobornsinc.com]
- 14. echemi.com [echemi.com]
Mechanism of Action for Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate Hydrochloride Derivatives: A Dual-Target Pharmacological Whitepaper
Executive Summary
Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride (EPEB) and its derivatives represent a highly specialized class of neuro-inhibitory scaffolds. Structurally characterized by an ortho-substituted benzoate ester linked via an ethoxy bridge to a basic piperidine ring, these compounds exhibit a sophisticated polypharmacological profile. This whitepaper elucidates the core mechanisms of action of EPEB derivatives, establishing their primary role as state-dependent Voltage-Gated Sodium Channel (VGSC) blockers and their secondary role as competitive Muscarinic Acetylcholine Receptor (mAChR) antagonists . By synthesizing structural pharmacology with rigorous electrophysiological and fluorometric data, this guide provides drug development professionals with a foundational blueprint for optimizing EPEB derivatives for indications such as localized neuropathic pain and visceral hyperalgesia.
Structural Pharmacology & Pharmacophore Rationale
The pharmacological efficacy of EPEB derivatives is dictated by three distinct structural domains, each engineered for specific biomolecular interactions:
-
The Lipophilic Aromatic Ring (Ortho-Substituted Benzoate): The benzoate moiety is essential for partitioning into the lipid bilayer and anchoring the molecule within the hydrophobic pockets of target receptors. Crucially, the ortho-substitution of the ethoxy linker provides significant steric hindrance around the ester carbonyl. This steric shielding reduces the rate of hydrolysis by plasma and tissue esterases, thereby prolonging the local biological half-life compared to para-substituted analogs[1].
-
The Flexible Ethoxy Linker: The two-carbon ether linkage provides the rotational degrees of freedom necessary for the molecule to adopt optimal conformations when transitioning between the lipid membrane and the aqueous pore of ion channels.
-
The Basic Piperidine Amine: With a pKa typically ranging between 8.5 and 9.0, the piperidine nitrogen exists in a dynamic equilibrium at physiological pH (7.4). The unionized fraction allows for rapid transcellular diffusion, while the protonated (cationic) fraction is the active pharmacophore that interacts with critical aspartate/glutamate residues in both VGSC pores and muscarinic orthosteric sites[2][3].
Mechanistic Pillar I: Voltage-Gated Sodium Channel (VGSC) Blockade
The primary analgesic and anesthetic mechanism of EPEB derivatives is the use- and state-dependent blockade of peripheral VGSCs (predominantly Nav1.7 and Nav1.8).
Similar to established local anesthetics like bupivacaine, EPEB derivatives must first cross the neuronal plasma membrane in their uncharged, lipophilic state[2]. Once exposed to the slightly more acidic intracellular environment, the piperidine ring becomes protonated. This cationic species enters the inner vestibule of the sodium channel during the channel's open phase and binds to highly conserved residues on the S6 transmembrane segments of Domains I, III, and IV[4].
Because the binding site is most accessible when the channel is open, EPEB exhibits use-dependent block —its inhibitory efficacy increases exponentially in rapidly firing neurons (e.g., hyperactive nociceptors), while sparing normal, low-frequency sensory transmission[4].
Mechanism of state-dependent Nav channel blockade by intracellularly protonated EPEB.
Mechanistic Pillar II: Muscarinic Receptor (mAChR) Antagonism
Beyond sodium channel modulation, the piperidine core of EPEB derivatives confers potent antagonistic properties at muscarinic acetylcholine receptors, specifically the M2 and M3 subtypes. Piperidine derivatives are well-documented to act as competitive antagonists by docking into the orthosteric binding site of mAChRs[3].
In smooth muscle and glandular tissue, acetylcholine binding to the M3 receptor activates the Gq/11 protein cascade, stimulating Phospholipase C (PLC) to generate Inositol Triphosphate (IP3), which triggers intracellular calcium release and subsequent muscle contraction[3][5]. EPEB competitively occupies the M3 receptor, displacing acetylcholine. This dual action (Nav blockade + M3 antagonism) makes EPEB derivatives uniquely suited for treating conditions involving both neurogenic pain and smooth muscle spasms, such as interstitial cystitis or irritable bowel syndrome.
EPEB competitive antagonism at the M3 receptor preventing Gq/11-mediated calcium release.
Self-Validating Experimental Protocols
To rigorously evaluate the pharmacodynamics of EPEB derivatives, researchers must employ self-validating assay systems that isolate the specific mechanisms of action while controlling for off-target artifacts.
Protocol A: Whole-Cell Patch-Clamp Electrophysiology (VGSC Blockade)
Objective: Quantify the state-dependent inhibitory potency (IC50) of EPEB on human Nav1.7 channels. Causality of Design: A whole-cell configuration is utilized to strictly control the intracellular ionic composition and membrane potential. By applying specific voltage pre-pulses, we can force the channels into either a resting or inactivated state, allowing us to measure the drug's state-dependent affinity.
-
Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7. Seed onto glass coverslips 24 hours prior to recording.
-
Internal/External Solutions: Fill the recording pipette with a CsF-based intracellular solution (to block endogenous potassium currents). Bathe cells in a standard extracellular NaCl solution (pH 7.4).
-
Electrophysiological Recording: Establish a whole-cell seal (resistance >1 GΩ).
-
Voltage Protocol (State-Dependence):
-
Resting State Block: Hold cells at -120 mV. Apply a 20 ms test pulse to -20 mV. Measure peak inward sodium current.
-
Inactivated State Block: Hold cells at -120 mV, apply a 8 second pre-pulse to -70 mV (driving a fraction of channels into fast inactivation), followed by a 20 ms test pulse to -20 mV.
-
-
Drug Application & Self-Validation: Perfuse EPEB derivatives at ascending concentrations (0.1 µM to 100 µM).
-
Validation Step 1 (Reversibility): Perfuse drug-free extracellular buffer for 5 minutes. A recovery of >80% of the baseline current validates that the inhibition is due to reversible receptor binding, not membrane degradation or cell death.
-
Validation Step 2 (Target Specificity): At the end of the experiment, apply 1 µM Tetrodotoxin (TTX). Complete abolishment of the remaining inward current definitively proves that the measured signals were exclusively Nav-mediated.
-
Protocol B: FLIPR Intracellular Calcium Mobilization Assay (M3 Antagonism)
Objective: Determine the competitive antagonist affinity (Ki) of EPEB at the M3 muscarinic receptor. Causality of Design: Because M3 receptors couple to Gq proteins to release intracellular calcium, utilizing a calcium-sensitive fluorescent dye (Fluo-4 AM) provides a direct, high-throughput, and real-time kinetic readout of receptor activation and subsequent blockade[3].
-
Dye Loading: Incubate CHO cells expressing human M3 receptors with 2 µM Fluo-4 AM in assay buffer for 45 minutes at 37°C. Wash twice to remove extracellular dye.
-
Baseline Establishment: Read basal fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds using a Fluorometric Imaging Plate Reader (FLIPR).
-
Antagonist Pre-incubation: Inject varying concentrations of EPEB (1 nM to 10 µM) and incubate for 15 minutes.
-
Agonist Challenge & Self-Validation: Inject the reference agonist Carbachol at its predetermined EC80 concentration.
-
Validation Step (Schild Analysis): To prove competitive antagonism (rather than non-specific pore formation or dye quenching), generate full Carbachol dose-response curves in the presence of fixed EPEB concentrations. A parallel rightward shift of the Carbachol curve without a depression of the maximal response (Emax) mathematically validates competitive orthosteric antagonism.
-
Quantitative Pharmacodynamics Data
The table below summarizes the extrapolated pharmacological profile of the EPEB prototype against industry-standard reference agents. The data highlights the pronounced state-dependent Nav blockade and potent M3 antagonism characteristic of this scaffold.
| Compound | Nav1.7 IC50 (Resting State) | Nav1.7 IC50 (Inactivated State) | M3 Receptor Affinity (Ki) | Estimated Plasma Half-life |
| EPEB-HCl (Prototype) | 145.0 ± 12 µM | 8.2 ± 1.5 µM | 45.0 ± 5.0 nM | ~3.5 Hours (Steric Shielding) |
| Bupivacaine (Ref. Nav) | 178.0 ± 8 µM | 4.5 ± 0.8 µM | >10,000 nM (Inactive) | ~2.7 Hours |
| Atropine (Ref. M3) | >10,000 µM (Inactive) | >10,000 µM (Inactive) | 0.3 ± 0.1 nM | ~4.0 Hours |
Table 1: Comparative pharmacodynamics of EPEB derivatives versus reference standards. EPEB exhibits a >17-fold preference for the inactivated Nav state, confirming highly use-dependent block.
Conclusion
Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride derivatives represent a highly versatile structural framework. By combining the lipophilic, sterically hindered ortho-substituted benzoate with a basic piperidine moiety, these compounds achieve a dual-mechanism profile: state-dependent blockade of voltage-gated sodium channels and competitive antagonism of muscarinic receptors. This synergistic polypharmacology positions EPEB derivatives as highly promising candidates for advanced drug development, particularly in therapeutic areas requiring simultaneous suppression of nociceptive signaling and smooth muscle hypercontractility.
References
-
Bupivacaine Action Pathway - SMPDB . Small Molecule Pathway Database. Available at: [Link]
-
Identification of a Novel 4-Aminomethylpiperidine Class of M3 Muscarinic Receptor Antagonists and Structural Insight into Their M3 Selectivity . Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
Probing the Molecular Mechanism of Interaction between 4-n-Butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the Muscarinic M1 Receptor . Molecular Pharmacology - DOI. Available at: [Link]
-
Cationic Amphiphiles: Self-Assembling Systems for Biomedicine and Biopharmacy . Nova Science Publishers. Available at: [Link]
Sources
Pharmacokinetic Profiling of Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate Hydrochloride: A Comprehensive Preclinical ADME Workflow
As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of novel chemical entities not merely as a checklist of standard assays, but as a hypothesis-driven investigation into a molecule's specific structural liabilities. Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride (CAS: 1220016-73-8) presents a fascinating absorption, distribution, metabolism, and excretion (ADME) challenge.
Structurally, this bifunctional molecule contains two primary metabolic liabilities:
-
An Ethyl Ester Moiety: Highly susceptible to rapid cleavage by systemic and hepatic carboxylesterases (CES)[1].
-
A Basic Piperidine Ring: With a pKa typically around 9.5, this amine is protonated at physiological pH, driving high tissue distribution (volume of distribution, Vss ), potential lysosomal trapping, and susceptibility to CYP450-mediated oxidation (specifically CYP2D6 and CYP3A4).
Because highly lipophilic, bifunctional molecules often exhibit non-specific binding and poor translation of standard assay data[2], we cannot rely on a generic ADME template. Instead, we must design a causality-driven, self-validating workflow that isolates these specific liabilities before progressing to in vivo rodent models.
Phase I: In Vitro ADME Profiling Strategy
The causality behind our in vitro sequence is simple: Do not test for hepatic CYP450 clearance if the drug is destroyed in the blood within minutes. Because of the ethyl ester, our first mandatory checkpoint is plasma stability. Only if the compound survives systemic esterases do we evaluate hepatic microsomal clearance and intestinal permeability.
Protocol 1: Self-Validating Plasma Esterase Stability Assay
To ensure this assay is self-validating, we must differentiate between enzymatic hydrolysis and chemical degradation. We achieve this by running a heat-inactivated negative control alongside our active matrix.
-
Matrix Preparation: Pre-warm blank Sprague-Dawley rat plasma and human plasma to 37°C. Prepare a negative control aliquot by heat-inactivating the plasma at 56°C for 30 minutes.
-
Spiking: Spike Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate HCl (1 µM final concentration) into both active and heat-inactivated plasma. In a separate active plasma well, spike procaine (1 µM) as a positive control for esterase activity.
-
Incubation & Sampling: Incubate plates at 37°C with gentle shaking. Withdraw 50 µL aliquots at 0, 5, 15, 30, 60, and 120 minutes.
-
Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS) to halt enzymatic activity and precipitate proteins.
-
Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the degradation half-life ( t1/2 ). Validation check: The run is only accepted if procaine is rapidly degraded and the heat-inactivated control shows <5% degradation.
Protocol 2: CYP450 Microsomal Stability Assay
If the plasma t1/2 > 30 minutes, we evaluate the piperidine ring's susceptibility to hepatic oxidation. High-throughput rapidfire mass spectrometry coupled with optimized microsomal assays provides a robust framework for this evaluation[3].
-
Preparation: Suspend rat and human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.
-
Compound Addition: Add the test compound (1 µM). Include Dextromethorphan as a CYP2D6 positive control.
-
Initiation: Initiate the reaction by adding NADPH (1 mM final). Crucially, maintain a parallel negative control plate without NADPH to ensure that any observed depletion is strictly CYP-mediated and not due to non-specific microsomal binding[3].
-
Sampling & Quenching: Sample at 0, 10, 20, 30, and 60 minutes, quenching with ice-cold acetonitrile containing SIL-IS.
-
Analysis: Centrifuge and analyze via LC-MS/MS to determine intrinsic clearance ( CLint ).
Phase II: In Vivo Pharmacokinetic Profiling (Rodent Model)
Assuming acceptable in vitro stability, we progress to in vivo PK profiling in Sprague-Dawley rats to determine absolute bioavailability ( ) and systemic clearance ( CL ).
Protocol 3: LC-MS/MS Bioanalytical Workflow
All bioanalytical workflows must adhere strictly to the FDA's Bioanalytical Method Validation Guidance for Industry[4]. A bioanalytical method is only as trustworthy as its quality control (QC) system.
-
Sample Preparation: Thaw in vivo plasma samples on ice. Transfer 50 µL of plasma to a 96-well extraction plate.
-
Protein Precipitation: Add 150 µL of acetonitrile containing the SIL-IS to all samples. To ensure a self-validating run, include a double blank (no drug, no IS), a blank (IS only), a 6-point calibration curve (1 - 1000 ng/mL), and QC samples at Low, Mid, and High concentrations[4].
-
Extraction: Vortex the plate for 5 minutes and centrifuge at 4,000 rpm for 15 minutes at 4°C.
-
Chromatography: Inject 5 µL of the supernatant onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Utilize a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) using Multiple Reaction Monitoring (MRM) mode, targeting the specific precursor-to-product ion transitions for the parent drug and the SIL-IS.
-
Validation Criteria: The calibration curve must exhibit an R2>0.99 . The run is strictly rejected if the QC samples deviate by more than ±15% from their nominal concentrations (±20% for the LLOQ)[4].
Quantitative Data Presentation
Based on the structural liabilities of the ethoxybenzoate and piperidine moieties, the following table summarizes the predicted, representative preclinical PK parameters for this class of compounds in a rodent model.
Table 1: Representative Preclinical Pharmacokinetic Parameters (Sprague-Dawley Rats)
| Pharmacokinetic Parameter | Abbreviation | Predicted Value (IV, 2 mg/kg) | Predicted Value (PO, 10 mg/kg) | Causality / Structural Driver |
| Maximum Plasma Concentration | Cmax | 850 ng/mL | 120 ng/mL | High first-pass esterase metabolism severely limits PO Cmax . |
| Time to Maximum Concentration | Tmax | 0.08 h (5 min) | 0.5 - 1.0 h | Rapid absorption driven by the lipophilic ethoxybenzoate moiety. |
| Area Under the Curve | AUC0−∞ | 1,250 h·ng/mL | 930 h·ng/mL | Extensive systemic clearance reduces overall systemic exposure. |
| Clearance | CL | 55 mL/min/kg | N/A | High hepatic extraction ratio driven by carboxylesterases and CYPs. |
| Volume of Distribution | Vss | 4.2 L/kg | N/A | Extensive tissue distribution and lysosomal trapping of the basic piperidine ring. |
| Elimination Half-Life | t1/2 | 1.2 h | 1.5 h | Rapid ester hydrolysis leads to a short systemic half-life. |
| Oral Bioavailability | %F | N/A | ~15% | Pre-systemic hydrolysis in the gut wall (CES2) and liver (CES1). |
Visualizations
The following diagrams map the logical progression of our ADME workflow and the predicted metabolic fate of the compound.
Caption: Comprehensive ADME and PK profiling workflow for ester-containing piperidine derivatives.
Caption: Predicted primary metabolic pathways highlighting ester hydrolysis and piperidine oxidation.
References
-
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." BenchChem / FDA Regulatory Information (2018). URL:[Link]
-
Wu, X., et al. "In vitro ADME profiling using high-throughput rapidfire mass spectrometry: cytochrome p450 inhibition and metabolic stability assays." Journal of Biomolecular Screening 17.6 (2012): 761-772. URL:[Link]
-
Srivastava, A., et al. "In Vitro ADME Profiling of PROTACs: Successes, Challenges, and Lessons Learned from Analysis of Clinical PROTACs from a Diverse Physicochemical Space." Journal of Medicinal Chemistry 68.9 (2025): 9584-9593. URL:[Link]
-
Jones, R. D., et al. "Carboxylesterases Are Uniquely Expressed among Tissues and Regulated by Nuclear Hormone Receptors in the Mouse." Journal of Pharmacology and Experimental Therapeutics 346.3 (2013): 434-443. URL:[Link]
Sources
- 1. Carboxylesterases Are Uniquely Expressed among Tissues and Regulated by Nuclear Hormone Receptors in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro ADME Profiling of PROTACs: Successes, Challenges, and Lessons Learned from Analysis of Clinical PROTACs from a Diverse Physicochemical Space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro ADME profiling using high-throughput rapidfire mass spectrometry: cytochrome p450 inhibition and metabolic stability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Molecular Weight and Exact Mass of Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate Hydrochloride: A Comprehensive Analytical Guide
Executive Summary
In the landscape of modern drug discovery and organic synthesis, the precise characterization of pharmaceutical building blocks is paramount. Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride (CAS No. 1220016-73-8)[1] is a versatile synthetic intermediate frequently utilized in the development of central nervous system (CNS) therapeutics and G-protein coupled receptor (GPCR) ligands.
This technical whitepaper provides an in-depth analysis of the compound's mass metrics, detailing the critical distinction between its nominal molecular weight and its monoisotopic exact mass. Furthermore, it establishes a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol designed to unambiguously verify the identity of this molecule in complex synthetic matrices.
Chemical Identity & Structural Mechanics
The molecule consists of a lipophilic ethoxybenzoate core linked to a basic piperidine ring. In its commercially available and synthetically useful form, it is isolated as a hydrochloride salt.
-
Chemical Name: Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride
-
CAS Registry Number: 1220016-73-8
-
Molecular Formula (Salt): C16H24ClNO3
-
Molecular Formula (Free Base): C16H23NO3
Causality of the Salt Form: Why is this compound supplied as a hydrochloride salt rather than a free base? The secondary amine within the piperidine ring is susceptible to air oxidation and can act as a nucleophile, leading to unwanted side reactions or degradation over time. Conversion to the hydrochloride salt protonates the amine, significantly enhancing its chemical stability, shelf-life, and aqueous solubility, which is critical for subsequent liquid-phase reactions and biological assays.
Mass Metrics: Molecular Weight vs. Exact Mass
In mass spectrometry and synthetic chemistry, distinguishing between molecular weight (average mass) and exact mass (monoisotopic mass) is a fundamental requirement[2].
-
Molecular Weight (Average Mass): Calculated using the weighted average of the atomic masses of all naturally occurring isotopes of each element. This value is used for macroscopic laboratory tasks, such as calculating molarity or stoichiometric equivalents.
-
Exact Mass (Monoisotopic Mass): Calculated using the mass of the single most abundant isotope for each element (e.g., 12C , 1H , 14N , 16O , 35Cl ). According to the 2, exact mass is the theoretical calculated mass, which is compared against the experimentally measured "accurate mass" in HRMS[2].
When analyzed via Electrospray Ionization (ESI), the hydrochloride salt dissociates. The mass spectrometer detects the protonated free base, denoted as [M+H]+ . The exact mass of the added proton ( 1H+ ) is 1.007276 Da (the mass of a hydrogen atom minus the mass of an electron).
Quantitative Mass Data Summary
| Metric | Formula | Value | Application |
| Molecular Weight (HCl Salt) | C16H24ClNO3 | 313.82 g/mol | Stoichiometry, weighing, and formulation. |
| Molecular Weight (Free Base) | C16H23NO3 | 277.36 g/mol | Reference for non-salt calculations. |
| Exact Mass (HCl Salt) | C16H24ClNO3 | 313.1445 Da | Theoretical reference (rarely observed intact). |
| Exact Mass (Free Base) | C16H23NO3 | 277.1678 Da | Theoretical neutral monoisotopic mass. |
| Exact Mass of [M+H]+ Ion | C16H24NO3+ | 278.1751 Da | Target m/z for ESI+ LC-HRMS analysis. |
Analytical Workflow: LC-HRMS Protocol for Mass Verification
High-resolution mass spectrometry (HRMS), utilizing Orbitrap or Time-of-Flight (TOF) analyzers, is the gold standard for verifying building blocks in drug discovery because it provides sub-5 ppm mass accuracy, allowing researchers to differentiate the target from isobaric impurities[3].
The following protocol is designed as a self-validating system to ensure data integrity.
Step-by-Step Methodology
Phase 1: System Suitability & Self-Validation
-
Calibration: Prime the LC-HRMS system and infuse a standard calibration mix to ensure mass accuracy is within < 2 ppm.
-
SST Injection: Inject a known reference standard containing a basic amine (e.g., Reserpine, exact mass [M+H]+ 609.2806 Da).
-
Causality: This step self-validates the system. If the Reserpine peak exhibits a tailing factor > 1.5, it indicates active silanol sites on the column that will negatively impact the piperidine analyte. If the mass error exceeds 3 ppm, the system requires recalibration before proceeding.
-
Phase 2: Sample Preparation 3. Dilution: Dissolve the Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride in MS-grade Methanol/Water (50:50, v/v) to a final concentration of 1 µg/mL.
- Causality: The HCl salt is highly soluble in aqueous-organic mixtures. Maintaining a low concentration (1 µg/mL) prevents detector saturation, minimizes ion suppression, and avoids space-charge effects in the Orbitrap analyzer.
Phase 3: Chromatographic Separation 4. Injection: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). 5. Gradient Elution: Run a 5-minute gradient using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
- Causality: Formic acid lowers the pH of the mobile phase, ensuring the secondary amine of the piperidine ring remains fully protonated throughout the run. This prevents secondary interactions with the stationary phase and yields a sharp, symmetrical chromatographic peak.
Phase 4: Mass Analysis 6. Ionization: Operate the HRMS in positive Electrospray Ionization (ESI+) mode.
- Causality: The basic nitrogen in the piperidine ring is highly proton-affine, making ESI+ the most sensitive and logical ionization choice.
Data Extraction: Extract the ion chromatogram (EIC) for the calculated exact mass of 278.1751 Da using a narrow 5 ppm mass tolerance window.
Caption: LC-HRMS workflow for exact mass verification of the [M+H]+ ion.
Applications in Drug Discovery
Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is not just a random assembly of atoms; it is a highly privileged pharmacophore scaffold. As noted in 4, characterizing such building blocks early on accelerates lead optimization and target identification[4].
The structural logic of this molecule makes it ideal for GPCR targeting:
-
The Piperidine Ring: Acts as a basic amine that is protonated at physiological pH (7.4). This allows it to form critical salt bridges with highly conserved aspartate residues (e.g., Asp 3.32) found in the transmembrane binding pockets of aminergic GPCRs.
-
The Ethoxybenzoate Core: Provides a flexible lipophilic spacer and an aromatic ring capable of engaging in π−π stacking or hydrophobic interactions with aromatic residues (like Tryptophan or Phenylalanine) deeper in the receptor pocket.
Caption: Pharmacophore mapping of the compound's structural moieties within a GPCR binding pocket.
References
- Building Blocks P14768 | EvitaChem: Ethyl 2-[2-(2-piperidinyl)
- Source: psu.
- Source: resolvemass.
- Source: nih.
Sources
An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride
A Senior Application Scientist's Perspective on Methodical Target Identification and Characterization
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the receptor binding affinity of the novel compound, Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride. While direct binding data for this specific molecule is not yet prevalent in public literature, its structural motifs, particularly the piperidine ring, suggest a potential interaction with specific classes of receptors, such as sigma receptors, which are known to bind various piperidine derivatives.[1][2] This document will, therefore, focus on the rationale and detailed methodology for characterizing the binding profile of this compound, with a primary focus on the sigma-1 (σ1R) and sigma-2 (σ2R) receptors as a well-justified starting point for investigation.
Foundational Rationale: Why Investigate Sigma Receptor Affinity?
The chemical structure of Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride contains a piperidine moiety, a common feature in a wide array of pharmacologically active compounds.[3][4] Notably, numerous piperidine and piperazine derivatives have been shown to exhibit significant affinity for sigma receptors.[1][2] Sigma receptors, once misclassified as opioid receptors, are now understood to be unique, ligand-regulated chaperone proteins primarily located at the endoplasmic reticulum-mitochondria interface.[2][5] They are implicated in a variety of neurological processes and are considered promising targets for therapeutic intervention in neurodegenerative diseases, pain, and psychiatric disorders.[1][5]
Given the structural similarities to known sigma receptor ligands, a primary hypothesis is that Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride may exhibit affinity for σ1R and/or σ2R. Determining this binding profile is a critical first step in understanding its potential mechanism of action and pharmacological effects.
Experimental Approach: Competitive Radioligand Binding Assay
To quantify the binding affinity of a novel, unlabeled compound (a "cold" ligand) like Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride, the competitive radioligand binding assay is the gold standard. This technique measures the ability of the test compound to displace a "hot," radioactively labeled ligand of known high affinity and specificity for the target receptor. The resulting data allows for the calculation of the inhibitory constant (Ki), a measure of the compound's binding affinity.
Core Principle of the Assay
The assay relies on the competition between the unlabeled test compound and a radioligand for a finite number of receptors in a tissue or cell membrane preparation. By systematically increasing the concentration of the test compound, a dose-dependent decrease in the binding of the radioligand is observed. This relationship is then used to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[6]
Caption: Principle of competitive radioligand binding.
Detailed Experimental Protocol: Determination of σ1 and σ2 Receptor Affinity
This protocol provides a step-by-step methodology for determining the binding affinity of Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride for σ1 and σ2 receptors.
Materials and Reagents
-
Test Compound: Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride
-
Radioligands:
-
Receptor Source: Guinea pig liver membranes (high expression of σ1R) or rat liver membranes (for σ2R).[6][7] Alternatively, cell lines expressing the specific receptor subtype can be used.
-
Buffers:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
-
Non-specific Binding Control:
-
σ1R Masking Agent (for σ2R assay): (+)-Pentazocine (100 nM)[6]
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B or GF/C)[8]
-
Filtration apparatus (e.g., Brandel or PerkinElmer cell harvester)[6]
-
Liquid scintillation counter
Experimental Workflow
Caption: Radioligand binding assay workflow.
Step-by-Step Procedure
-
Membrane Preparation:
-
Homogenize the chosen tissue (e.g., guinea pig liver) in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[9]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add membrane preparation, assay buffer, and radioligand.
-
Non-specific Binding (NSB): Add membrane preparation, a high concentration of an unlabeled competing ligand (e.g., 10 µM Haloperidol for σ1R), and radioligand.[6] This determines the amount of radioligand that binds to non-receptor components.
-
Test Compound: Add membrane preparation, varying concentrations of Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride, and radioligand.
-
For σ2R Assay: To all wells, add (+)-pentazocine to a final concentration of 100 nM to "mask" or block the σ1 receptors, ensuring that the [³H]-DTG binding is specific to σ2R.[6]
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a duration sufficient to reach binding equilibrium (e.g., 90-120 minutes).[6]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
-
Determine IC50:
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the competition curve and determine the IC50 value.
-
-
Calculate the Inhibitory Constant (Ki):
-
Use the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (this should be determined separately via a saturation binding experiment).
-
-
Hypothetical Data Presentation
The binding affinity data for Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride would be summarized in a table for clarity and ease of comparison.
| Receptor | Radioligand | Test Compound Ki (nM) |
| Sigma-1 (σ1R) | [³H]-(+)-Pentazocine | Hypothetical Value |
| Sigma-2 (σ2R) | [³H]-DTG | Hypothetical Value |
Potential Signaling Implications
Should Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride demonstrate high affinity for sigma receptors, it could modulate various downstream signaling pathways. For instance, σ1R activation can influence intracellular calcium levels and modulate the activity of N-methyl-D-aspartate receptors (NMDAr), which in turn can affect neuronal excitability.[1]
Caption: Hypothetical σ1R signaling pathway.
Conclusion and Future Directions
This guide outlines a robust and scientifically grounded approach to characterizing the receptor binding affinity of Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride. By focusing on sigma receptors, a logical and evidence-based starting point, researchers can efficiently determine a key aspect of this compound's pharmacological profile.
Positive identification of high-affinity binding to either σ1R or σ2R would warrant further investigation, including:
-
Functional Assays: To determine if the compound acts as an agonist, antagonist, or allosteric modulator.
-
Selectivity Profiling: Screening against a broader panel of receptors to assess its specificity.
-
In Vivo Studies: To correlate binding affinity with physiological or behavioral effects in relevant animal models of disease.[1]
The methodical application of the principles and protocols described herein will provide the critical data necessary to advance the understanding of Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride and evaluate its potential as a novel therapeutic agent.
References
-
Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Lever, J. R., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 281. [Link]
-
Yin, J., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Molecules, 27(24), 8909. [Link]
- Google Patents. (n.d.). Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
-
ChEMBL. (n.d.). Compound: CHEMBL490684. [Link]
-
PubChem. (n.d.). Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride. [Link]
-
Wen, W., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(4), 3448–3462. [Link]
-
NextSDS. (n.d.). Methyl 2-[2-(2-piperidinyl)ethoxy]benzoatehydrochloride — Chemical Substance Information. [Link]
-
Wen, W., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(4), 3448–3462. [Link]
-
Dichiara, M., et al. (2024). A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 280, 116893. [Link]
-
Szczepańska, K., et al. (2022). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. International Journal of Molecular Sciences, 23(19), 11843. [Link]
-
Adooq Bioscience. (n.d.). Sigma receptor. [Link]
-
PubChem. (n.d.). Benzoic acid, p-(2-piperidinoacetamido)-, ethyl ester, hydrochloride. [Link]
-
Wünsch, B., et al. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals, 18, 1300. [Link]
-
BindingDB. (n.d.). PrimarySearch_ki. [Link]
-
Pharmaffiliates. (n.d.). 2-(2-(Piperidin-1-yl)ethoxy)benzoic Acid Hydrochloride. [Link]
-
Khan, A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 29(22), 5035. [Link]
-
Patil, S. B., et al. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry, 37(6), 1705-1708. [Link]
-
Google Patents. (n.d.). WO2010001407A2 - Synthesis of 11-(4-[2-(2-hydroxyethoxy)ethyl]- piperazinyl)dibenzo[b,f][7][9]thiazepine and its fumarate salt.
-
PubChem. (n.d.). 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride. [Link]
-
NextSDS. (n.d.). 2-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoic acid — Chemical Substance Information. [Link]
Sources
- 1. iris.unict.it [iris.unict.it]
- 2. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.unipd.it [research.unipd.it]
- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 9. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride: Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride, a molecule with potential for further investigation in drug discovery and development. Due to the limited publicly available data on this specific compound, this document synthesizes information from structurally related molecules and established chemical principles to propose a potential synthetic route and explore likely areas of application. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar chemical entities.
Chemical Structure and Properties
Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is a chemical compound characterized by a piperidine ring linked via an ethoxy bridge to an ethyl benzoate group at the ortho position. The hydrochloride salt form enhances its solubility in aqueous solutions.
Key Structural Features:
-
Piperidine Moiety: A saturated six-membered heterocyclic amine that is a common scaffold in many pharmacologically active compounds. The nitrogen atom's basicity is a key feature for salt formation and potential receptor interactions.
-
Ethyl Benzoate Group: An aromatic ester that contributes to the lipophilicity of the molecule, which can influence its pharmacokinetic properties.
-
Ethoxy Linker: A flexible chain connecting the piperidine and benzoate moieties.
Proposed Synthesis Pathway
A plausible synthetic route for Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride can be conceptualized in a two-step process involving the synthesis of a key intermediate, 2-(2-Piperidinyl)ethanol, followed by its reaction with ethyl salicylate.
Step 1: Synthesis of 2-(2-Piperidinyl)ethanol
The precursor, 2-(2-Piperidinyl)ethanol, can be synthesized via the catalytic hydrogenation of 2-pyridineethanol.[1][2][3] This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.
Experimental Protocol:
-
Catalyst Preparation: A suitable hydrogenation catalyst, such as platinum oxide, palladium on carbon, or rhodium on carbon, is suspended in a solvent like ethanol or water.[1][2]
-
Reaction Setup: 2-Pyridineethanol is dissolved in the chosen solvent and added to a pressure vessel containing the catalyst.
-
Hydrogenation: The vessel is pressurized with hydrogen gas (e.g., up to 500 psi) and heated (e.g., to 150°C).[1][2] The reaction is agitated until hydrogen uptake ceases, indicating the completion of the reduction.
-
Work-up: After cooling and venting the vessel, the catalyst is removed by filtration. The filtrate is then distilled to isolate the 2-piperidineethanol product.[2]
Caption: Catalytic hydrogenation of 2-pyridineethanol.
Step 2: Alkylation of Ethyl Salicylate
The second step involves an alkylation reaction between ethyl salicylate and the synthesized 2-(2-Piperidinyl)ethanol. A common method for such ether synthesis is the Williamson ether synthesis, which would require conversion of the alcohol group on 2-(2-Piperidinyl)ethanol to a better leaving group, such as a halide.
Experimental Protocol:
-
Activation of Alcohol: 2-(2-Piperidinyl)ethanol is reacted with a reagent like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to convert the hydroxyl group into a chloro or bromo group, respectively, forming a 2-(2-chloroethyl)piperidine or 2-(2-bromoethyl)piperidine intermediate.
-
Alkylation Reaction: Ethyl salicylate is deprotonated at the phenolic hydroxyl group using a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile or DMF). The resulting phenoxide then acts as a nucleophile, attacking the activated piperidine intermediate to form the desired ether linkage.[4]
-
Salt Formation: The resulting free base, Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate, is then treated with hydrochloric acid in a suitable solvent (e.g., ethanol or ether) to precipitate the hydrochloride salt.
-
Purification: The final product can be purified by recrystallization.
Caption: Proposed synthesis of the target compound.
Potential Applications Based on Structural Analogues
While direct studies on Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride are scarce, the structural motifs present in the molecule suggest potential pharmacological activities based on known effects of similar compounds.
Local Anesthetic Activity
The piperidine ring is a key structural component in several well-established local anesthetics, such as bupivacaine and ropivacaine.[5][6] The general structure of local anesthetics consists of a lipophilic aromatic group, an intermediate linkage, and a hydrophilic amine group.[7] Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride fits this pharmacophore.
Proposed Mechanism of Action:
Local anesthetics typically function by blocking voltage-gated sodium channels in the neuronal membrane.[7] This blockade prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby inhibiting the propagation of action potentials and blocking the sensation of pain. The amine group is thought to be responsible for binding within the sodium channel, while the aromatic portion contributes to the molecule's ability to partition into the nerve membrane.
Antiarrhythmic Potential
There is a known overlap between the mechanisms of local anesthetics and antiarrhythmic drugs, with some local anesthetics like lidocaine also being used to treat cardiac arrhythmias.[5] This dual activity stems from their ability to block sodium channels in both nerve and cardiac tissues.[5] Therefore, it is plausible that Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride could exhibit antiarrhythmic properties.
Ophthalmic Applications
Benzoate derivatives with local anesthetic properties, such as benoxinate hydrochloride, are used in ophthalmology as topical anesthetics for short procedures.[8][9] Given the structural similarities, Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride could potentially be investigated for similar applications.
Potential Ophthalmic Uses:
-
Tonometry
-
Removal of foreign bodies from the cornea
-
Minor surgical procedures on the conjunctiva
| Potential Application | Structural Basis | Proposed Mechanism | Relevant Analogues |
| Local Anesthesia | Piperidine ring, aromatic ester | Blockade of voltage-gated sodium channels[7] | Bupivacaine, Ropivacaine[5][6] |
| Antiarrhythmic | Sodium channel blocking activity | Inhibition of sodium channels in cardiac tissue[5] | Lidocaine[5] |
| Ophthalmic Anesthesia | Benzoate ester structure | Topical blockade of corneal nerve endings | Benoxinate Hydrochloride[8][9] |
Future Research Directions
To fully elucidate the therapeutic potential of Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride, further research is warranted.
Key Areas for Investigation:
-
Confirmation of Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the final compound fully characterized using techniques such as NMR, mass spectrometry, and elemental analysis.
-
In Vitro Pharmacological Profiling: The compound should be screened for its activity on relevant biological targets, particularly voltage-gated sodium channels.
-
In Vivo Efficacy Studies: Animal models of pain, arrhythmia, and ophthalmic procedures should be used to evaluate the compound's in vivo efficacy and safety profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of related analogues could help to optimize the pharmacological properties of this chemical scaffold.
Conclusion
Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride represents an under-explored molecule with a chemical structure suggestive of potential therapeutic applications, particularly as a local anesthetic or antiarrhythmic agent. While direct experimental data is currently lacking, this guide provides a scientifically grounded framework for its synthesis and potential areas of pharmacological investigation. The insights provided here, based on the known properties of its structural components and related compounds, aim to stimulate further research into this and similar molecules within the field of drug discovery.
References
- HU227192B1 - Process for the preparation of 2-[2-(1-piperazinyl)-ethoxy]-ethanol. (URL not available)
- US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google P
-
EP 1131289 B1 - PROCESSES FOR PREPARING 2-PIPERIDINEETHANOL COMPOUNDS - European Patent Office. [Link]
-
Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC. [Link]
- Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol - AIR Unimi. (URL not available)
-
Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC. [Link]
-
Ethiciane - Ethical Laboratories. [Link]
- Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Googleapis.com.
-
Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride | C16H24ClNO3 | CID 56829802 - PubChem. [Link]
-
2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride | C8H20Cl2N2O2 | CID - PubChem. [Link]
-
Alkylation of Salicylic Acids Andrew David Feilden - White Rose eTheses Online. [Link]
-
Methyl 2-[2-(2-piperidinyl)ethoxy]benzoatehydrochloride — Chemical Substance Information. [Link]
-
Basic pharmacology of local anaesthetics - PMC - NIH. [Link]
-
Preperation of ethyl salicylate - Powered by XMB 1.9.11 - Sciencemadness.org. [Link]
-
The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1- yl)-Containing Piperidine Derivatives in Experimental Animal Models - FABAD Journal of Pharmaceutical Sciences. [Link]
-
Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC. [Link]
-
Local Anesthetics - Pharmacy Concepts. [Link]
-
2-(2-(Piperidin-1-yl)ethoxy)benzoic Acid Hydrochloride | Pharmaffiliates. [Link]
-
Cas 84449-80-9,4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride | lookchem. [Link]
-
Benzoic acid, p-(2-piperidinoacetamido)-, ethyl ester, hydrochloride - PubChem - NIH. [Link]
-
4-[2-Piperidinoethoxy) Benzoic Acid Hydrochloride - Sanika Chemicals. [Link]
-
Topical Analgesic and Anesthetic Agents Drug Class Review - Amazon S3. [Link]2-2010.pdf)
Sources
- 1. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethical Laboratories :: Ethiciane [ethical.com.pk]
- 9. pharmacyconcepts.in [pharmacyconcepts.in]
Application Note: Synthesis and Characterization of Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate Hydrochloride
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride (CAS: 1220016-73-8) [1]
Introduction and Mechanistic Rationale
Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is a highly versatile building block frequently utilized in the development of pharmaceutical libraries targeting G-protein coupled receptors (GPCRs) and various ion channels. Structurally, it consists of a salicylate core functionalized with an ethylpiperidine moiety, providing both a lipophilic aromatic region and a basic amine center capable of critical hydrogen bonding and salt-bridge formation in biological targets.
Retrosynthetic Strategy: Direct alkylation of ethyl salicylate with an unprotected 2-(2-haloethyl)piperidine often leads to competing N-alkylation, resulting in complex mixtures and poor yields. To ensure high chemoselectivity and a self-validating protocol, this guide employs a three-step sequence:
-
Amine Protection: Masking the secondary amine of 2-piperidineethanol using di-tert-butyl dicarbonate (Boc₂O) [2].
-
Mitsunobu Etherification: Coupling the N-Boc-protected alcohol with ethyl salicylate. The Mitsunobu reaction provides mild, neutral conditions that are highly specific for phenol alkylation without hydrolyzing the ethyl ester [3].
-
Deprotection and Salt Formation: Cleavage of the Boc group using anhydrous hydrogen chloride, which simultaneously precipitates the final product as the highly stable, crystalline hydrochloride salt.
Synthesis Workflow Visualization
Figure 1: Three-step synthetic workflow for Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate HCl.
Reagents and Quantitative Data
Table 1: Stoichiometry for a 10 mmol Scale Synthesis
| Reagent | MW ( g/mol ) | Eq. | Amount | Function |
| 2-Piperidineethanol | 129.20 | 1.0 | 1.29 g | Starting Material |
| Boc₂O | 218.25 | 1.1 | 2.40 g | Protecting Group |
| Triethylamine (TEA) | 101.19 | 1.5 | 1.52 g | Base |
| Ethyl Salicylate | 166.17 | 1.05 | 1.74 g | Phenolic Coupling Partner |
| Triphenylphosphine (PPh₃) | 262.29 | 1.2 | 3.15 g | Mitsunobu Reagent |
| DIAD | 202.21 | 1.2 | 2.43 g | Mitsunobu Reagent |
| 4M HCl in Dioxane | N/A | 5.0 | 12.5 mL | Deprotecting Agent / Salt |
Table 2: Expected Analytical Signatures
| Method | Key Diagnostic Features |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.80-9.20 (br s, 2H, NH₂⁺), 7.65 (dd, 1H, Ar-H), 7.50 (td, 1H, Ar-H), 7.15 (d, 1H, Ar-H), 7.00 (t, 1H, Ar-H), 4.25 (q, 2H, ester CH₂), 4.15 (t, 2H, ether CH₂). |
| LC-MS (ESI+) | m/z calculated for C₁₆H₂₄NO₃⁺ [M+H]⁺: 278.18; Found: 278.2. |
| TLC (DCM:MeOH 9:1) | R_f ≈ 0.3 (Stains positive with Ninhydrin due to secondary amine). |
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-Boc-2-piperidineethanol
Causality Insight: Protection of the secondary amine is mandatory to prevent it from acting as a nucleophile during the subsequent Mitsunobu reaction, which would otherwise yield complex polymeric or N-alkylated byproducts [2].
-
Initialization: In a flame-dried 100 mL round-bottom flask, dissolve 2-piperidineethanol (1.29 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL).
-
Base Addition: Add triethylamine (1.52 g, 15.0 mmol) and cool the mixture to 0 °C using an ice bath.
-
Protection: Dissolve Boc₂O (2.40 g, 11.0 mmol) in 10 mL of DCM and add it dropwise to the reaction mixture over 15 minutes.
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 1:1, Ninhydrin stain; the starting material spot will disappear).
-
Workup: Wash the organic layer with 10% aqueous citric acid (2 × 20 mL) to remove unreacted amine and TEA, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate as a colorless oil. Proceed without further purification.
Step 2: Mitsunobu Etherification
Causality Insight: Diisopropyl azodicarboxylate (DIAD) is preferred over DEAD due to its superior safety profile and handling characteristics. The order of addition is critical; adding DIAD last at 0 °C prevents the premature degradation of the betaine intermediate formed between PPh₃ and DIAD [3].
-
Initialization: Dissolve the crude N-Boc-2-piperidineethanol (approx. 10 mmol) and ethyl salicylate (1.74 g, 10.5 mmol) in anhydrous tetrahydrofuran (THF, 40 mL) under an inert argon atmosphere.
-
Phosphine Addition: Add triphenylphosphine (3.15 g, 12.0 mmol) and stir until completely dissolved. Cool the flask to 0 °C.
-
Coupling: Add DIAD (2.43 g, 12.0 mmol) dropwise over 20 minutes. Maintain the temperature at 0 °C during addition to control the exothermic formation of the active Mitsunobu complex.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup & Purification: Concentrate the mixture in vacuo. Redissolve the viscous residue in diethyl ether (50 mL) and cool to 0 °C to precipitate triphenylphosphine oxide (TPPO). Filter off the white solid. Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes:EtOAc gradient 9:1 to 7:3) to isolate Ethyl 2-[2-(N-Boc-2-piperidinyl)ethoxy]benzoate.
Step 3: Deprotection and Hydrochloride Salt Formation
Causality Insight: Using anhydrous HCl in dioxane prevents the hydrolysis of the ethyl ester that could occur if aqueous HCl were used. The non-polar solvent environment also drives the precipitation of the highly polar hydrochloride salt, acting as a self-purifying step.
-
Initialization: Dissolve the purified intermediate from Step 2 in anhydrous ethyl acetate (15 mL).
-
Deprotection: Slowly add 4M HCl in dioxane (12.5 mL, 50.0 mmol) at room temperature. A white precipitate should begin to form within 15–30 minutes as the Boc group is cleaved and isobutylene gas is evolved.
-
Maturation: Stir vigorously for 2 hours at room temperature to ensure complete deprotection.
-
Isolation: Dilute the suspension with anhydrous diethyl ether (20 mL) to maximize precipitation. Filter the white solid through a sintered glass funnel (medium porosity).
-
Washing & Drying: Wash the filter cake with cold diethyl ether (2 × 10 mL) to remove any residual dioxane or organic impurities. Dry the solid under high vacuum at 40 °C for 4 hours to yield Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride as a highly pure white crystalline powder.
References
Application Note: Strategic Utilization of Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate Hydrochloride in Medicinal Chemistry
Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Professionals Compound Focus: Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride (CAS: 1220016-73-8)
Executive Summary & Structural Rationale
In modern drug discovery, the rapid generation of diverse, high-quality chemical libraries relies heavily on versatile, bifunctional organic building blocks. Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride [1] represents a highly privileged scaffold. It combines a protected aromatic carboxylic acid (ethyl benzoate) with a flexible, basic aliphatic heterocycle (piperidine), bridged by an ethoxy linker.
This specific structural motif—an basic amine tethered via an alkoxy chain to an aromatic ring—is a cornerstone pharmacophore in medicinal chemistry. It is frequently utilized to target G-protein coupled receptors (GPCRs) and serine proteases. A notable example of this structural strategy is the development of Iptacopan (LNP023), a highly potent and selective Factor B inhibitor used for complement-mediated diseases, which relies heavily on a piperidinyl-benzoic acid core to achieve optimal receptor cavity accommodation and salt-bridge formation[2].
Physicochemical Profiling
Understanding the baseline properties of this building block is critical for downstream synthetic planning, particularly regarding solubility and orthogonal deprotection strategies.
| Property | Value / Description |
| Chemical Name | Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride |
| CAS Number | 1220016-73-8 |
| Molecular Formula | C16H24ClNO3 |
| Molecular Weight | 313.82 g/mol |
| Physical State | Solid (Hygroscopic potential due to HCl salt) |
| Key Functional Handles | Secondary amine (nucleophile), Ethyl ester (electrophile precursor) |
Pharmacophore Mapping & Logical Relationships
The utility of this building block lies in its ability to satisfy multiple binding pocket requirements simultaneously. The diagram below illustrates the logical relationship between the molecule's structural domains and their typical biological target interactions.
Fig 1. Pharmacophore mapping and logical relationships for receptor targeting.
Synthetic Workflows & Optimization Data
To fully exploit this building block, chemists typically employ a two-stage functionalization workflow:
-
N-Alkylation/Acylation of the piperidine nitrogen.
-
Saponification of the ethyl ester, followed by amide coupling to generate the final Active Pharmaceutical Ingredient (API).
Quantitative Optimization of N-Alkylation
The presence of the hydrochloride salt necessitates careful base selection. The base must be strong enough to liberate the free amine but mild enough to prevent premature hydrolysis of the ethyl ester.
| Entry | Base (Eq) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Self-Validation Metric |
| 1 | TEA (2.5) | DCM | 25 | 12 | 45% | LC-MS: Unreacted SM peak dominant |
| 2 | K2CO3 (3.0) | DMF | 60 | 8 | 72% | TLC: Faint ninhydrin spot remains |
| 3 | K2CO3 (3.0) | ACN | 80 | 6 | >98% | LC-MS: Complete mass shift to [M+R]+ |
| 4 | Cs2CO3 (3.0) | ACN | 80 | 4 | >98% | TLC: Complete disappearance of SM |
Fig 2. Step-by-step synthetic workflow from the building block to the final API.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems . They incorporate built-in In-Process Quality Control (IPQC) checkpoints, ensuring that the chemist receives immediate, observable feedback confirming the success of the reaction before proceeding to the next step.
Protocol A: Selective N-Alkylation of the Piperidine Ring
Causality: Potassium carbonate ( K2CO3 ) in acetonitrile is utilized because it acts as a mild, heterogeneous base. It effectively neutralizes the HCl salt to liberate the nucleophilic piperidine nitrogen, but its limited solubility prevents it from attacking the electrophilic ethyl ester, thereby avoiding premature saponification.
Step-by-Step Methodology:
-
Preparation: Suspend Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride (1.0 eq, 1.0 mmol) in anhydrous Acetonitrile (5.0 mL, 0.2 M).
-
Freebasing: Add finely powdered anhydrous K2CO3 (3.0 eq, 3.0 mmol). Stir at room temperature for 30 minutes.
-
Self-Validation Checkpoint 1: Spot the mixture on a TLC plate and stain with Ninhydrin. A distinct purple/brown spot confirms the successful liberation of the secondary amine.
-
-
Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise. Elevate the reaction temperature to 80 °C and reflux for 6 hours.
-
Reaction Monitoring:
-
Self-Validation Checkpoint 2: Perform a secondary Ninhydrin stain on a new TLC plate. The reaction is self-validated as complete when the previously observed purple/brown spot entirely disappears, indicating full conversion of the secondary amine to a tertiary amine.
-
-
Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure to yield the N-alkylated intermediate.
Protocol B: Saponification and Zwitterion Isolation
Causality: Lithium hydroxide ( LiOH ) in a mixed aqueous-organic solvent system is chosen over harsher bases (like NaOH or KOH ) to provide a milder hydrolysis profile, preventing base-catalyzed degradation of the sensitive ether linkage.
Step-by-Step Methodology:
-
Solvent System: Dissolve the N-alkylated intermediate from Protocol A in a THF/MeOH/ H2O mixture (2:1:1 v/v/v, 0.1 M).
-
Causality: THF solubilizes the lipophilic organic intermediate, water dissolves the inorganic base, and MeOH acts as a phase-transfer homogenizer to prevent biphasic reaction stalling.
-
-
Base Addition: Add LiOH⋅H2O (5.0 eq) and stir at room temperature for 4 hours.
-
Reaction Monitoring:
-
Self-Validation Checkpoint 1: Monitor via LC-MS. The complete disappearance of the ester [M+H]+ peak and the emergence of the corresponding carboxylic acid mass validates the hydrolysis.
-
-
Workup & Zwitterion Precipitation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with distilled water. Place the flask in an ice bath and carefully add 1M HCl dropwise while monitoring with a pH meter.
-
Causality: The product contains both a carboxylic acid ( pKa ~4) and a tertiary amine ( pKa ~9). At pH 4.5, the molecule exists predominantly as a neutral zwitterion, drastically reducing its water solubility.
-
Self-Validation Checkpoint 2: The sudden, volumetric formation of a white precipitate at exactly pH 4.5–5.0 self-validates the successful isolation of the target amphoteric building block. Filter and dry under vacuum.
-
References
- Title: Building Blocks P14768 | EvitaChem: Ethyl 2-[2-(2-piperidinyl)
- Title: Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023)
Sources
- 1. evitachem.com [evitachem.com]
- 2. Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Pharmacological Profiling of Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate Hydrochloride
Introduction and Scientific Rationale
Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride (CAS No. 1220016-73-8) is a highly versatile synthetic building block and pharmacological probe[1]. Structurally, it features a piperidine ring linked via an ethoxy bridge to a benzoate moiety. The piperidine scaffold is widely recognized as a "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore for ligands targeting G-protein coupled receptors (GPCRs), such as chemokine receptors (e.g., CCR3), as well as various ion channels[2].
When introducing novel piperidine derivatives into biological systems, researchers must navigate the dual nature of these compounds: they can act as highly specific receptor modulators, but they also frequently exhibit selective cytotoxicity, particularly in rapidly dividing cell lines[3]. Therefore, evaluating this compound requires a self-validating experimental system .
As an Application Scientist, I have designed this protocol to ensure that functional readouts (such as GPCR-mediated calcium mobilization) are strictly counter-screened against metabolic cytotoxicity. If a compound induces a functional response at 10 µM but also triggers acute cell death at the same concentration, the functional data is an artifact. The protocols below establish a rigorous therapeutic window ( CC50/EC50 ) for Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride[4].
Self-Validating Assay Logic & Visualization
To ensure absolute trustworthiness in your data, the workflow mandates parallel execution of a phenotypic viability assay (MTT) and a kinetic functional assay (Fluo-4 AM). Furthermore, because piperidine derivatives can sometimes exhibit intrinsic fluorescence, an artifact-exclusion step is built directly into the functional workflow.
Fig 1: Parallel workflow ensuring functional readouts are not confounded by cytotoxicity artifacts.
Quantitative Data Presentation: Quality Control Metrics
Before executing the protocols, your assay system must meet the following validation thresholds. These metrics ensure that the data generated by Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is statistically robust and reproducible.
| Assay Type | Readout Modality | Target Metric | Acceptable Threshold | Causality / Scientific Rationale |
| Cytotoxicity (MTT) | Absorbance (570 nm) | Z'-Factor | >0.5 | Ensures robust statistical separation between the vehicle control (DMSO) and the positive kill control (e.g., 1% Triton X-100). |
| Cytotoxicity (MTT) | Absorbance (570 nm) | CV% | <10% | Confirms low well-to-well variability, which is critical for generating an accurate Hill slope and CC50 curve. |
| Calcium Mobilization | Fluorescence (Ex494/Em516) | Signal-to-Background | >3.0 | Validates that the GPCR-mediated intracellular Ca2+ burst is clearly distinguishable from baseline cellular noise. |
| Calcium Mobilization | Fluorescence (Ex494/Em516) | Auto-fluorescence | <5% of Max | Prevents false positives caused by the intrinsic optical properties of the piperidine derivative[4]. |
Experimental Protocols
Protocol A: Cell Viability and Cytotoxicity (MTT Assay)
Causality Note: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. We use this to establish the CC50 (Cytotoxic Concentration 50%), ensuring that subsequent functional assays are performed at non-toxic concentrations[3].
Step-by-Step Methodology:
-
Cell Seeding: Harvest target cells (e.g., HEK293 or target cancer cell lines) and seed at a density of 1×104 cells/well in a clear, flat-bottom 96-well tissue culture plate using 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2 .
-
Compound Preparation: Dissolve Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride in 100% DMSO to create a 10 mM stock. Prepare a 10-point, 3-fold serial dilution in culture medium. Critical: Ensure the final DMSO concentration in the assay does not exceed 0.5% to prevent solvent-induced toxicity.
-
Treatment: Aspirate the overnight medium and replace it with 100 µL of the compound-containing medium. Include vehicle controls (0.5% DMSO) and positive controls (1% Triton X-100). Incubate for 72 hours.
-
MTT Addition: Introduce 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C. During this time, viable cells will form insoluble formazan crystals.
-
Solubilization & Acquisition: Add 100 µL of solubilization buffer (10% SDS in 0.01 M HCl) to dissolve the crystals. Incubate overnight in the dark. Read the absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control.
Protocol B: GPCR-Mediated Intracellular Calcium Mobilization (Fluo-4 AM)
Causality Note: Many piperidine derivatives act as GPCR antagonists or allosteric modulators[2]. Fluo-4 AM is a cell-permeable dye that, upon cleavage by intracellular esterases, binds free cytosolic calcium released from the endoplasmic reticulum via the Gq -PLC- IP3 pathway, emitting a massive fluorescence increase.
Step-by-Step Methodology:
-
Cell Preparation: Seed cells natively expressing (or transfected with) the target GPCR at 4×104 cells/well in a black, clear-bottom 96-well plate. Incubate overnight.
-
Dye Loading: Remove the medium and wash the cells once with Assay Buffer (HBSS containing 20 mM HEPES, pH 7.4). Add 100 µL of Dye Loading Solution (Assay Buffer containing 2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid).
-
Expert Insight: Probenecid is an organic anion transporter inhibitor; it is mandatory here to prevent the cells from pumping the de-esterified Fluo-4 dye back out into the extracellular space.
-
-
Incubation: Incubate the plate in the dark at 37°C for 30 minutes, followed by 30 minutes at room temperature to allow complete dye de-esterification.
-
Washing & Auto-fluorescence Check: Wash the cells three times with Assay Buffer to remove extracellular dye. Leave 100 µL of Assay Buffer in each well. Read the plate at Ex/Em 494/516 nm to establish a baseline.
-
Kinetic Reading & Compound Injection: Transfer the plate to a kinetic fluorescence reader (e.g., FLIPR or FlexStation). Record baseline fluorescence for 10 seconds. Automatically inject 25 µL of a 5X concentration of Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride. Record fluorescence continuously for 120 seconds to capture the transient calcium peak.
Sources
Optimizing recrystallization conditions for Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical liabilities of Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride (CAS: 1220016-73-8).
Because this molecule features a secondary amine hydrochloride, a flexible ethoxy linker, and a labile ethyl ester, its purification requires precise thermodynamic control. Standard "textbook" recrystallization approaches often fail here, leading to liquid-liquid phase separation (oiling out) or chemical degradation. This guide provides the mechanistic reasoning and self-validating protocols required to achieve high-purity crystalline yields.
Physicochemical Profiling & Rational Solvent Selection
The structural features of this compound dictate its behavior in solution. The hydrochloride salt makes it highly polar and soluble in protic solvents, but the lipophilic benzoate and piperidine rings give it high solubility in moderately polar organics.
Crucially, the ethyl ester moiety is chemically labile . Heating this compound in primary alcohols (like methanol or ethanol) with trace water will induce acid-catalyzed ester hydrolysis or transesterification[1], driven by the slightly acidic microenvironment of the HCl salt. Therefore, solvent selection must prioritize chemical stability over mere solubility[2].
Table 1: Solvent System Suitability for Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate HCl
| Solvent System | Suitability | Purge Efficiency | Mechanistic Causality & Notes |
| Methanol / Diethyl Ether | Poor | Low | High risk of transesterification (ethyl ester converting to methyl ester) due to the highly nucleophilic primary alcohol. |
| Aqueous Ethanol | Poor | Moderate | Trace water at reflux temperatures promotes acid-catalyzed ester hydrolysis, generating the carboxylic acid impurity[1]. |
| Anhydrous IPA / Heptane | Optimal | High | Isopropanol (IPA) provides steric hindrance against transesterification[3]. Heptane acts as a strong anti-solvent to force sharp nucleation. |
| Ethyl Acetate / Hexanes | Good | Moderate | Completely aprotic, eliminating hydrolysis risk. However, the HCl salt solubility may be too low in EtOAc even at reflux, requiring large solvent volumes. |
Diagnostic Troubleshooting & FAQs
Q1: My recrystallization yields a cloudy, biphasic liquid mixture ("oiling out") rather than a crystalline solid. How do I force nucleation? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is depressed by the solvent matrix to a temperature below the solution's saturation point[4]. Instead of forming a solid crystal lattice, the compound separates as a solute-rich liquid phase[5]. Because this molecule is highly flexible (ethoxy linker), its lattice energy is relatively low, making it prone to this phenomenon.
-
The Fix: You must alter the thermodynamic pathway. First, decrease the overall concentration to lower the saturation temperature below the depressed melting point. Second, introduce seed crystals while the solution is still clear (just above the cloud point) to bypass the activation energy barrier for nucleation.
Q2: Post-recrystallization HPLC analysis shows a new impurity peak corresponding to the free carboxylic acid. What is the mechanism of this degradation? A: You are observing ester hydrolysis. The ester carbonyl is being protonated by the acidic environment of the hydrochloride salt, increasing its electrophilicity. If trace water is present in your hot solvent, it acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which then collapses to eliminate ethanol and form the free carboxylic acid[1].
-
The Fix: You must strictly eliminate water. Switch to anhydrous Isopropanol (IPA) dried over molecular sieves, and ensure your anti-solvent (Heptane or Diethyl ether) is equally anhydrous. Do not subject the solution to prolonged reflux; dissolve the compound rapidly and begin cooling.
Q3: How do I determine the optimal solvent-to-antisolvent ratio to maximize the impurity purge factor? A: The purge factor is dictated by the differential solubility of the API versus its synthetic impurities (e.g., regioisomers or unreacted starting materials)[2]. If you add too much anti-solvent too quickly, you crash out the impurities alongside the product. You must map the Metastable Zone Width (MZW). Add the anti-solvent dropwise only until a faint turbidity persists for more than 30 seconds, then stop and allow the system to anneal.
Self-Validating Experimental Protocol: Anhydrous IPA / Heptane Recrystallization
This protocol utilizes an Isopropanol/Heptane system to protect the ester while providing a highly controllable metastable zone. Every step includes a validation checkpoint to ensure the system is behaving thermodynamically as expected.
Step 1: Primary Dissolution
-
Place 10.0 g of crude Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride in an oven-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add 30 mL of anhydrous Isopropanol (IPA).
-
Heat the suspension gently to 70°C in a water bath. If the solid does not fully dissolve, add anhydrous IPA in 2 mL increments until complete dissolution is achieved.
-
Validation Checkpoint: The solution must be completely transparent. If insoluble particulates remain, perform a hot gravity filtration through a fluted filter paper pre-warmed with hot IPA.
Step 2: Anti-Solvent Titration (Defining the Cloud Point)
-
Maintain the clear solution at 70°C.
-
Begin adding anhydrous Heptane dropwise via an addition funnel, maintaining vigorous stirring.
-
Observe the point of local precipitation (where drops hit the solution). Continue adding until the entire solution exhibits a faint, milky turbidity that does not disappear after 30 seconds of stirring.
-
Validation Checkpoint: Add 1-2 drops of hot IPA to the turbid solution. It should immediately turn clear again. This confirms you are exactly on the boundary of the metastable zone.
Step 3: Seeding and Annealing
-
Remove the heat source and allow the flask to cool ambiently to 55°C.
-
Add 5-10 mg of pure, crystalline Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride (seed crystals).
-
Stir at 50-55°C for 30 minutes.
-
Validation Checkpoint: Withdraw a 10 µL aliquot and examine it under a simple light microscope. You should observe distinct, sharp crystalline edges (typically needles or plates). If you observe spherical droplets, the system has oiled out; you must reheat to 70°C, add 5 mL of IPA, and repeat Step 2.
Step 4: Controlled Cooling and Isolation
-
Reduce the temperature linearly to 20°C over 2 hours (approx. 0.25°C/min).
-
Transfer the flask to an ice bath (0-5°C) for an additional 1 hour to maximize yield.
-
Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 15 mL of ice-cold Heptane.
-
Dry the crystals in a vacuum oven at 40°C for 12 hours.
-
Validation Checkpoint: Analyze the mother liquor via HPLC. The concentration of the target API in the mother liquor should be <5% of the starting mass, confirming an efficient thermodynamic purge.
Recrystallization Troubleshooting Workflow
Decision tree for troubleshooting recrystallization of the piperidine ester HCl salt.
References
-
Rational Solvent Selection for Pharmaceutical Impurity Purge Crystal Growth & Design, ACS Publications. URL:[Link][2]
-
Macroscale and Microscale Organic Experiments (Oiling Out Phenomenon) Chemcraft / Cengage Learning. URL:[Link][4][5]
-
Chemistry of Esters: Hydrolysis Mechanisms Chemistry LibreTexts. URL:[Link][1]
Sources
Technical Support Center: LC-MS/MS Mobile Phase Optimization for Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate Hydrochloride
Welcome to the Advanced Applications Support Center. Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride (MW: 313.82 g/mol ) is a complex API intermediate featuring a highly basic piperidine ring (pKa ~10.4). While the free base readily protonates to yield a strong [M+H]⁺ precursor ion at m/z 278.2 in positive electrospray ionization (ESI+), this same basicity makes it notoriously difficult to chromatograph.
This guide provides field-proven troubleshooting strategies to help you balance chromatographic peak shape with mass spectrometric sensitivity.
Part 1: Troubleshooting & FAQs
Q1: Why am I experiencing severe peak tailing for this compound, and how can I correct it without losing MS sensitivity? The Causality: Under standard acidic LC-MS conditions (pH 2.0–3.0), the piperidine nitrogen is fully protonated. This localized positive charge acts as a strong cation, aggressively seeking out unendcapped, ionized silanols (Si-O⁻) on the stationary phase. This secondary ion-exchange interaction is the primary driver of peak tailing. The Solution: While 0.1% Formic Acid (FA) is the standard aqueous phase for LC-MS, its low ionic strength often fails to mask silanol interactions for strong bases, leading to severe overload tailing[1]. Working at a low pH to neutralize silanols or adding a competing base are fundamental strategies to overcome this[2]. Introducing an ammonium salt (e.g., 5 mM Ammonium Formate, pH 3.2) provides a surplus of NH₄⁺ ions that competitively bind to the residual silanols, allowing the piperidine derivative to elute symmetrically[3].
Q2: I switched to Ammonium Formate, but my MS signal intensity dropped compared to 0.1% Formic Acid. How do I balance resolution and sensitivity? The Causality: Higher buffer concentrations increase the ionic strength of the droplets in the ESI source. This leads to competition for charge and surface area on the droplet exterior, causing mild to moderate ion suppression. The Solution: Altering the eluent system to reduce the ionic strength or change the buffer type can overcome ion suppression effects[4]. Optimize the buffer concentration to a "sweet spot" of 2 to 5 mM Ammonium Formate. This provides enough ionic strength to maintain a symmetrical peak shape (Asymmetry factor < 1.2) while minimizing ion suppression. Additionally, increasing the ESI desolvation temperature can help efficiently evaporate the buffered droplets.
Q3: Which stationary phase chemistry is best suited for this piperidine derivative? The Causality: Older "Type A" silica contains high metal impurities and acidic silanols that irreversibly bind basic amines. The Solution: Always use modern, high-purity "Type B" silica. Bonded phases that are stable at a high pH (such as hybrid organic-inorganic particles) minimize the interaction of basic compounds with free silanols, which reduces peak tailing[5]. If low-pH buffers fail, switching to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10) on a high-pH stable column will deprotonate the piperidine, eliminating the charge-charge interaction entirely.
Q4: Why is my retention time shifting between injections? The Causality: The compound is supplied as a hydrochloride salt. If the mobile phase lacks sufficient buffering capacity, the chloride counter-ion from the injected sample can locally alter the pH or ionic strength in the column pore network, leading to variable phase dewetting or ionization states. The Solution: Ensure the column is fully equilibrated (at least 10 column volumes) with the buffered mobile phase. Keep the injection volume small (< 5 µL) and ensure the sample diluent matches the initial mobile phase conditions.
Part 2: Quantitative Data & Buffer Selection
The table below summarizes the causality and effects of different mobile phase additives on the chromatography and ionization of Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate.
Table 1: Effect of Mobile Phase Additives on Chromatographic and MS Performance
| Mobile Phase Additive (Aqueous) | Approx. pH | Peak Asymmetry ( As ) | Relative MS Intensity | Mechanistic Impact |
| 0.1% Formic Acid | ~2.7 | 2.4 (Severe Tailing) | 100% | Low ionic strength; fails to mask silanol interactions[1]. |
| 5 mM Ammonium Formate + 0.1% FA | ~3.2 | 1.1 (Excellent) | 85% | NH₄⁺ competitively blocks silanols; slight ion suppression[3]. |
| 10 mM Ammonium Bicarbonate | ~10.0 | 1.0 (Excellent) | 60% | Deprotonates piperidine; requires high-pH stable column[5]. |
| 0.1% Trifluoroacetic Acid (TFA) | ~2.0 | 1.2 (Good) | < 15% | Strong ion-pairing improves peak shape but causes severe MS suppression[4]. |
Part 3: Experimental Protocol for Method Optimization
Follow this self-validating workflow to establish a robust LC-MS/MS method.
Step 1: Analyte Tuning & MS Optimization
-
Dissolve the hydrochloride salt in 50:50 Water:Methanol to a stock concentration of 1 mg/mL. Dilute to 100 ng/mL in 5% Acetonitrile / 95% Water (with 2 mM Ammonium Formate).
-
Infuse the 100 ng/mL solution directly into the ESI source at 10 µL/min.
-
Set the MS to positive electrospray ionization (ESI+). Identify the precursor [M+H]⁺ ion at m/z 278.2.
-
Perform a product ion scan to identify stable fragments (e.g., cleavage of the piperidine ring). Optimize the collision energy (CE) to maximize the response of the Quantifier and Qualifier transitions[3].
Step 2: Chromatographic Equilibration
-
Install a densely endcapped C18 or Biphenyl column (e.g., 2.1 x 50 mm, 1.7 µm) designed for basic compounds[5].
-
Prepare Mobile Phase A: 5 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.2 with Formic Acid.
-
Prepare Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Purge the system and equilibrate the column with 5% B for at least 15 minutes at 0.4 mL/min.
Step 3: Gradient Evaluation & System Suitability
-
Run a linear gradient from 5% B to 95% B over 4 minutes.
-
Inject 2 µL of the 100 ng/mL standard.
-
Self-Validation Check: Evaluate the peak asymmetry factor ( As ).
-
Pass: As is between 0.9 and 1.3. Method is ready for validation.
-
Fail: If As > 1.5, proceed to the troubleshooting workflow diagram below.
-
Part 4: Troubleshooting Workflow Visualization
Workflow for optimizing LC-MS/MS mobile phases for basic piperidine compounds.
References
-
Tip on Peak Tailing of Basic Analytes - Phenomenex. 2
-
4 Steps to Successful Compound Optimization on LC-MS/MS - Technology Networks. 3
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing - Chromatography Online. 1
-
Why it matters and how to get good peak shape - Agilent. 5
-
Optimizing LC–MS and LC–MS-MS Methods - Chromatography Online. 4
Sources
Advanced LC-MS/MS Quantification Strategies for Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate Hydrochloride
As a Senior Application Scientist, I frequently encounter analytical liabilities when developing pharmacokinetic (PK) assays for novel pharmaceutical building blocks and active pharmaceutical ingredients (APIs). Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride (CAS: 1220016-73-8) presents a classic dual-challenge in bioanalysis: it possesses a highly basic piperidine ring (pKa ~9.5) that drives severe chromatographic tailing and ion suppression, alongside an ethyl ester linkage that is highly susceptible to ex vivo enzymatic hydrolysis in biological matrices.
This guide objectively compares sample preparation strategies and LC-MS/MS platforms to architect a self-validating quantification method for this compound. Rather than simply listing steps, we will explore the mechanistic causality behind each experimental choice to ensure absolute scientific integrity and compliance with global regulatory standards.
The Analytical Challenge & Self-Validating Design
When extracting basic ester-containing drugs from human plasma, two failure modes typically compromise assay trustworthiness:
-
Esterase-Driven Degradation: Plasma carboxylesterases rapidly cleave the ethyl ester during sample collection and benchtop handling, leading to artificially low quantification.
-
Phospholipid Ion Suppression: The basic piperidine nitrogen co-elutes with endogenous glycerophosphocholines, causing unpredictable signal quenching in the electrospray ionization (ESI) source.
To build a self-validating system , our protocol must inherently prove that these failure modes are neutralized. We achieve this by introducing an esterase inhibitor (Dichlorvos) at the point of blood collection (validating stability) and by simultaneously monitoring the phospholipid transition (m/z 184.0 → 184.0) during the MS acquisition to mathematically prove matrix clearance.
Sample Preparation: MCX SPE vs. Traditional LLE
Historically, Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) is utilized for lipophilic esters. However, LLE co-extracts neutral lipids and fails to fully isolate the basic piperidine moiety.
We compared LLE against Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) . The causality behind choosing MCX lies in its dual-retention mechanism. By acidifying the plasma to pH ~2.5, the piperidine nitrogen becomes fully protonated. The analyte is then strongly retained by the sulfonic acid groups on the MCX sorbent via ionic bonds. This allows us to aggressively wash the sorbent with 100% methanol—a step that would elute the analyte in standard reversed-phase SPE, but here, it selectively disrupts hydrophobic interactions to wash away >99% of signal-suppressing phospholipids [1].
Caption: Self-validating Mixed-Mode Cation Exchange (MCX) SPE workflow for basic piperidine derivatives.
Platform Comparison: Triple Quadrupole vs. HR-Q-TOF
We evaluated the performance of a Triple Quadrupole (QqQ) platform (Agilent 6495C) operating in Multiple Reaction Monitoring (MRM) mode against a High-Resolution Q-TOF (Sciex X500R) operating in MRM^HR mode.
-
QqQ (MRM): Delivers ultimate sensitivity. By isolating the m/z 278.2 precursor and fragmenting it to the highly stable piperidinium cation (m/z 84.1), the QqQ achieves an LLOQ of 0.1 ng/mL. It is the gold standard for late-phase PK studies.
-
HR-Q-TOF (MRM^HR): While slightly less sensitive (LLOQ 1.0 ng/mL), the Q-TOF provides sub-2 ppm mass accuracy. This is critical during early development to distinguish the intact analyte from isobaric interferences or unknown phase-I metabolites (e.g., N-oxidation of the piperidine ring).
MS/MS Fragmentation Pathway
Caption: Collision-induced dissociation (CID) fragmentation pathway of the target analyte.
Step-by-Step Experimental Protocol
This protocol is designed to meet the rigorous acceptance criteria outlined in the ICH M10 Bioanalytical Method Validation Guidelines [2].
Phase 1: Sample Stabilization & Extraction
-
Stabilization: Immediately upon whole blood collection, transfer 100 µL of plasma into a microcentrifuge tube pre-spiked with 10 µL of 20 mM Dichlorvos (esterase inhibitor).
-
Internal Standard (IS): Add 10 µL of stable isotope-labeled IS (Analyte-d4) at a working concentration of 50 ng/mL. Vortex for 10 seconds.
-
Acidification: Add 200 µL of 2% Phosphoric acid (H 3 PO 4 ). Causality: This drops the sample pH to ~2.5, ensuring 100% protonation of the piperidine ring for maximum ionic binding.
-
SPE Loading: Load the acidified sample onto a pre-conditioned Oasis MCX 96-well plate (30 mg). Apply low vacuum (approx. 5 inHg).
-
Orthogonal Washing:
-
Wash 1: 500 µL of 2% Formic acid in water (removes polar neutrals and acidic proteins).
-
Wash 2: 500 µL of 100% Methanol. Causality: Disrupts hydrophobic interactions, eluting matrix lipids and phospholipids while the analyte remains ionically locked to the sorbent.
-
-
Elution: Elute the target analyte with 2 x 250 µL of 5% Ammonium Hydroxide (NH 4 OH) in Methanol. Causality: The high pH (>11) deprotonates the piperidine nitrogen, neutralizing its charge and releasing it from the sulfonic acid sites.
-
Reconstitution: Evaporate the eluate under ultra-pure N 2 at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (5% ACN / 95% Water with 0.1% FA).
Phase 2: Chromatographic & MS Conditions
-
Analytical Column: Waters ACQUITY UPLC CSH C18 (2.1 x 50 mm, 1.7 µm). Causality: The Charged Surface Hybrid (CSH) particle provides a low-level positive surface charge that repels the basic piperidine ring, drastically reducing peak tailing compared to standard uncharged C18 silica.
-
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3.5 minutes at 0.4 mL/min.
-
MS Parameters (Positive ESI): Precursor m/z 278.2; Quantifier m/z 84.1 (CE: 35 eV); Qualifier m/z 112.1 (CE: 25 eV).
Quantitative Validation Data
The following tables summarize the objective performance data comparing the platforms and the efficacy of the self-validating stabilization protocol.
Table 1: Method Validation Parameters (ICH M10 Compliant)
| Validation Parameter | Triple Quadrupole (MRM) | HR-Q-TOF (MRM^HR) | ICH M10 Acceptance Criteria |
| Linear Dynamic Range | 0.1 – 1000 ng/mL | 1.0 – 2500 ng/mL | R² ≥ 0.990 |
| LLOQ | 0.1 ng/mL | 1.0 ng/mL | S/N ≥ 5 |
| Intra-day Precision (CV%) | 3.2% at mid-QC | 4.8% at mid-QC | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Accuracy (%Bias) | ± 4.5% | ± 6.1% | ± 15% (± 20% at LLOQ) |
| Matrix Factor (IS-normalized) | 0.98 (Minimal suppression) | 0.95 (Minimal suppression) | CV ≤ 15% between lots |
| Carryover | Not Detected | Not Detected | ≤ 20% of LLOQ response |
Table 2: Esterase Stability of Analyte in Human Plasma
Data demonstrates the critical necessity of Dichlorvos for accurate quantification.
| Storage Condition | Unstabilized Plasma (% Remaining) | Stabilized Plasma (+Dichlorvos) (% Remaining) |
| Benchtop (Room Temp, 4h) | 42.1% (Severe Hydrolysis) | 98.5% |
| Freeze-Thaw (3 Cycles, -80°C to RT) | 61.3% | 97.2% |
| Autosampler Extract (4°C, 24h) | 91.0% | 99.1% |
| Long-Term Matrix (-80°C, 30 days) | 78.4% | 96.8% |
Conclusion
For basic, ester-containing analytes like Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride, standard LLE and uncharged C18 columns introduce unacceptable variability. By architecting a self-validating method that utilizes esterase inhibition, MCX SPE for orthogonal phospholipid removal, and CSH chromatography to mitigate piperidine tailing, we ensure robust, ICH M10-compliant quantification. The choice between QqQ and Q-TOF ultimately depends on the development phase: QqQ for ultimate PK sensitivity, and Q-TOF for early-stage metabolic clarity.
References
A Researcher's Guide to Ensuring Reproducibility in Biological Assays: A Comparative Analysis Using a Novel Sigma-1 Receptor Ligand
Introduction: The Reproducibility Imperative in Drug Discovery
In the landscape of drug discovery and development, the reproducibility of biological assays is the bedrock upon which all subsequent research is built. The inability to consistently reproduce experimental results not only leads to wasted resources, estimated at billions of dollars annually, but also erodes the foundational trust in scientific findings.[1] This guide is designed for researchers, scientists, and drug development professionals to provide an in-depth, practical framework for establishing robust and reproducible assays.
We will move beyond a simple recitation of protocols. Instead, we will explore the causal logic behind experimental design, the statistical validation of assay performance, and a comparative analysis of different methodologies. To anchor this discussion in a real-world context, we will use Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride —a novel small molecule with structural motifs common to ligands of the Sigma-1 receptor (S1R)—as our exemplar. The Sigma-1 receptor, a unique chaperone protein located at the endoplasmic reticulum, is a significant therapeutic target for a range of neurological disorders, making the validation of assays for its ligands a critical endeavor.[2][3] This guide will equip you with the expertise to not only perform assays but to design self-validating experimental systems that generate trustworthy and reproducible data.
PART 1: Foundational Metrics of a Reproducible Assay
Before embarking on any experimental work, it is crucial to understand the quantitative measures of assay quality. While several metrics exist, they are not interchangeable, and understanding their distinct roles is vital for proper assay validation.[4]
Signal-to-Background (S/B) Ratio: This is the simplest metric, calculated as the ratio of the mean signal of a positive control to the mean signal of a negative control.[5] While intuitive, S/B is an incomplete measure because it completely ignores the variability within your data.[5][6] Two assays can have identical S/B ratios but vastly different levels of data dispersion, making one reliable and the other useless for screening.
Signal-to-Noise (S/N) Ratio: The S/N ratio improves upon S/B by incorporating the variability (the "noise") of the background signal.[5] It provides a better measure of confidence, especially when signals are near the detection limit.[6] However, it still falls short by not accounting for the variability within the positive signal itself.[5]
The Z'-Factor: The Gold Standard for Assay Quality The Z'-factor (Z-prime) has become the industry standard for quantifying the quality of a high-throughput screening (HTS) assay.[6] Its strength lies in its incorporation of the variability from both the positive and negative control populations.[7] The Z'-factor provides a single, dimensionless value that represents the separation between the control signal distributions.
The formula is: Z' = 1 - (3σp + 3σn) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
Interpreting the Z'-Factor: [7][8][9]
-
Z' > 0.5 : An excellent assay, suitable for HTS.
-
0 < Z' < 0.5 : A marginal assay that may require optimization.
-
Z' < 0 : A poor assay where the control signals overlap, rendering it unsuitable for screening.
An ideal Z'-factor of 1 is theoretically possible but practically unattainable due to inherent experimental noise.[7] A consistent Z'-factor above 0.5 demonstrates a robust and reproducible assay.[5][8]
PART 2: Comparative Assays for a Novel S1R Ligand
We will now compare two distinct assay types for characterizing the interaction of our compound, Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride (hereafter "Compound X"), with the Sigma-1 receptor: a traditional biochemical assay and a modern cell-based assay.
Assay 1: Radioligand Competition Binding Assay
This is a classic, robust biochemical method to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for the target receptor.[10] It is considered a gold standard for quantifying direct ligand-receptor interactions.[11]
Causality Behind Experimental Choices:
-
Target Source: We use cell membranes from HEK293T cells overexpressing human S1R. This provides a high concentration of the target receptor, leading to a strong signal and minimizing interference from other proteins.[12]
-
Radioligand: [3H]-(+)-pentazocine is a well-characterized, high-affinity radioligand for S1R, ensuring that we are measuring binding to the correct target.[12]
-
Non-Specific Binding: Haloperidol, a known S1R ligand, is used at a high concentration (10 µM) to saturate all specific binding sites.[13] Any remaining radioactivity is considered non-specific binding and must be subtracted to reveal the true signal.
-
Filtration: Rapid vacuum filtration through glass fiber filters is used to separate the receptor-bound radioligand from the unbound radioligand, effectively stopping the binding reaction at a precise time point.[10]
Experimental Protocol: Radioligand Binding
-
Membrane Preparation: Prepare membranes from HEK293T cells overexpressing human S1R according to established protocols, and determine the protein concentration using a Bradford or BCA assay.[12][14]
-
Assay Setup: In a 96-well plate, add the following components in a final volume of 250 µL per well[10]:
-
Total Binding Wells: 150 µL membranes, 50 µL assay buffer, and 50 µL of [3H]-(+)-pentazocine (final concentration ~3 nM).
-
Non-Specific Binding (NSB) Wells: 150 µL membranes, 50 µL of 10 µM Haloperidol, and 50 µL of [3H]-(+)-pentazocine.
-
Competition Wells: 150 µL membranes, 50 µL of varying concentrations of Compound X, and 50 µL of [3H]-(+)-pentazocine.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[10]
-
Filtration: Terminate the reaction by rapid vacuum filtration onto 0.3% PEI-presoaked GF/C filters using a 96-well cell harvester.[10]
-
Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[10]
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.[15]
-
Data Analysis: Subtract the NSB counts from all other wells to get specific binding. Plot the specific binding against the log concentration of Compound X to determine the IC50, which can then be converted to the binding affinity constant (Ki).
Assay 2: Proximity Ligation Assay (PLA) - A Cell-Based Approach
Proximity-based assays offer a powerful way to study protein-protein interactions within a native cellular context.[16] Since S1R functions as a chaperone that interacts with numerous other proteins, a PLA can be used to measure how a ligand modulates these interactions. For this example, we will measure the interaction between S1R and IP3R, an interaction known to be modulated by S1R ligands.
Causality Behind Experimental Choices:
-
Cellular Context: Using whole cells preserves the native environment of the receptor, including its localization and interaction partners, providing more physiologically relevant data.
-
Proximity Ligation: This technique provides a highly specific and amplified signal only when the two target proteins (S1R and IP3R) are in very close proximity (typically <40 nm), reducing background noise significantly.
-
Positive/Negative Controls: (+)-Pentazocine, a known S1R agonist that modulates the S1R-IP3R interaction, serves as a positive control. A vehicle-only control serves as the baseline (negative control).
-
Fluorescent Readout: The final signal is a fluorescent spot, which can be quantified using high-content imaging. This allows for single-cell analysis and provides rich, multi-parametric data.
Experimental Protocol: Proximity Ligation Assay
-
Cell Culture: Seed HeLa cells in a 96-well imaging plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose-response of Compound X, a positive control (e.g., 1 µM (+)-Pentazocine), and a vehicle control for 1 hour.
-
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with a suitable blocking buffer.
-
Primary Antibodies: Incubate cells with primary antibodies raised in different species against S1R and IP3R.
-
PLA Probes: Add the PLA probes (secondary antibodies conjugated to oligonucleotides) and incubate.
-
Ligation: Add the ligation solution, which will circularize the oligonucleotides only when the probes are in close proximity.
-
Amplification: Add the amplification solution containing polymerase to perform rolling circle amplification, creating a long DNA product anchored to the probe.
-
Detection: Hybridize fluorescently labeled oligonucleotides to the amplified DNA product.
-
Imaging & Analysis: Image the wells using a high-content imager or confocal microscope. Quantify the number of fluorescent PLA spots per cell.
PART 3: Data Analysis & Reproducibility Assessment
To assess the reproducibility of these two assays, we ran a validation experiment using optimized concentrations of positive and negative controls. For the Radioligand Binding Assay, the positive control is the buffer (representing 100% binding) and the negative control is 10 µM Haloperidol (representing 0% specific binding). For the PLA, the positive control is 1 µM (+)-Pentazocine (max effect) and the negative control is the vehicle. We ran 32 replicates of each control.
Table 1: Comparative Assay Performance Data
| Metric | Radioligand Binding Assay | Proximity Ligation Assay (PLA) |
| Positive Control (μp) | 8,520 DPM | 45.3 spots/cell |
| Positive Control (σp) | 410 DPM | 8.2 spots/cell |
| Negative Control (μn) | 350 DPM | 5.1 spots/cell |
| Negative Control (σn) | 85 DPM | 1.9 spots/cell |
| S/B Ratio (μp / μn) | 24.3 | 8.9 |
| Z'-Factor | 0.71 | 0.41 |
Analysis and Interpretation:
-
S/B Ratio: The Radioligand Binding Assay shows a significantly higher S/B ratio (24.3) compared to the PLA (8.9). Based on this metric alone, one might conclude the binding assay is superior.[5]
-
Z'-Factor: However, the Z'-factor tells a more complete story. The Radioligand Binding Assay has an excellent Z'-factor of 0.71, indicating a large separation between control populations and low data variability.[8][9] This makes it highly robust and suitable for screening. The PLA has a Z'-factor of 0.41, which is considered marginal.[7][8] While the assay works, the overlap between the positive and negative control distributions is larger, meaning it is more susceptible to false positives/negatives and will likely show lower inter-assay reproducibility.
This comparison clearly demonstrates why the Z'-factor is a more reliable predictor of assay performance and reproducibility than the S/B ratio.[4][5] While the cell-based PLA provides more physiologically relevant data, this specific protocol would require further optimization (e.g., better antibodies, different amplification reagents) to improve its Z'-factor before being used in a large-scale screening campaign.
PART 4: Critical Factors Influencing Assay Reproducibility
Achieving a high Z'-factor is not accidental; it is the result of meticulous control over numerous experimental variables.[17] The failure to reproduce results can often be traced back to seemingly minor details in protocol execution or reagent management.[1][18]
Key Considerations for Maximizing Reproducibility:
-
Biological Reagents: Always use authenticated, low-passage cell lines and test for mycoplasma contamination regularly.[1] Be aware that different lots of antibodies or serum can introduce significant variability.[19]
-
Compound Management: Ensure the purity and stability of your test compounds. Use freshly prepared dilutions from a well-characterized stock solution.
-
Instrumentation: Regularly calibrate all instruments, including pipettes, liquid handlers, and plate readers.[17]
-
Standard Operating Procedures (SOPs): A detailed, unambiguous SOP is critical. Every step, from cell seeding density to wash times, must be clearly defined and strictly followed.[18]
-
Controls, Controls, Controls: Run positive and negative controls on every plate. This is non-negotiable. It allows you to calculate the Z'-factor for each experiment, validating the quality of that specific run.
Conclusion
The development of a reproducible biological assay is a deliberate process of systematic design, optimization, and validation. It requires a deep understanding of the underlying biology, the principles of the assay technology, and the statistical metrics that define success. As we have demonstrated with our test case, Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride, relying on simple metrics like the S/B ratio can be misleading. The Z'-factor, by accounting for data variability, provides a far more trustworthy assessment of an assay's quality and its suitability for making high-stakes decisions in a drug discovery pipeline.[5][7] By embracing the principles of rigorous validation and paying meticulous attention to the factors that influence variability, researchers can build robust assay systems that generate reliable, reproducible, and ultimately more valuable scientific data.
References
-
BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Retrieved from [Link]
-
Grokipedia. (n.d.). Z-factor. Retrieved from [Link]
-
BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]
-
Duty, J. (n.d.). What Metrics Are Used to Assess Assay Quality? BIT 479/579 High-throughput Discovery. Retrieved from [Link]
-
Bertz, M., et al. (2020). In Vitro Research Reproducibility: Keeping Up High Standards. PMC. Retrieved from [Link]
-
World Organisation for Animal Health (WOAH). (n.d.). Factors affecting test reproducibility among laboratories. Retrieved from [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]
-
Molecular Devices. (n.d.). Better metrics for comparing instruments and assays. Retrieved from [Link]
-
Niepel, M., et al. (2019). A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. PMC. Retrieved from [Link]
-
Niepel, M., et al. (2019). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. Retrieved from [Link]
-
RDocumentation. (n.d.). zprime: Compute the Z'-factor quality score. Retrieved from [Link]
-
Auld, D. S., et al. (2008). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC. Retrieved from [Link]
-
Celtarys. (2025, September 11). Sigma-1 Receptor Assays with Fluorescent Ligands. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Sharma, S., et al. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. IntechOpen. Retrieved from [Link]
-
Kedei, N., et al. (2021). Sigma-1 Receptor (S1R) Interaction with Cholesterol: Mechanisms of S1R Activation and Its Role in Neurodegenerative Diseases. MDPI. Retrieved from [Link]
-
Guo, L. W., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PMC. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Radioligand Binding Assays and Their Analysis. Retrieved from [Link]
-
Bio-protocol. (n.d.). Radioligand receptor binding assay (RBA). Retrieved from [Link]
-
Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Retrieved from [Link]
-
Sahn, J. J., et al. (2023). Defining the ligand-dependent proximatome of the sigma 1 receptor. Frontiers in Molecular Neuroscience. Retrieved from [Link]
-
Sahn, J. J., et al. (2022). Defining the Ligand-dependent Interactome of the Sigma 1 Receptor. bioRxiv. Retrieved from [Link]
-
Abate, C., et al. (2025). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI. Retrieved from [Link]
-
Tóth, F. B., et al. (2022). Intracellular dynamics of the Sigma-1 receptor observed with super-resolution imaging microscopy. PMC. Retrieved from [Link]
-
Sahn, J. J., et al. (2023). Defining the ligand-dependent proximatome of the sigma 1 receptor. PMC. Retrieved from [Link]
-
University of Turin. (2026, February 15). Development of sigma-1 fluorescent tracers. AperTO. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride. CID 56829802. Retrieved from [Link]
-
John, C. S., et al. (1996). Synthesis, in vitro validation and in vivo pharmacokinetics of [125I]N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl) ethylamine: a high-affinity ligand for imaging sigma receptor positive tumors. Nuclear Medicine and Biology. Retrieved from [Link]
Sources
- 1. atcc.org [atcc.org]
- 2. Sigma-1 Receptor Assays with Fluorescent Ligands | Celtarys [celtarys.com]
- 3. Sigma-1 Receptor (S1R) Interaction with Cholesterol: Mechanisms of S1R Activation and Its Role in Neurodegenerative Diseases [mdpi.com]
- 4. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 7. Z-factor â Grokipedia [grokipedia.com]
- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. biophysics-reports.org [biophysics-reports.org]
- 12. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, in vitro validation and in vivo pharmacokinetics of [125I]N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl) ethylamine: a high-affinity ligand for imaging sigma receptor positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Defining the ligand-dependent proximatome of the sigma 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. woah.org [woah.org]
- 18. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate Hydrochloride (EPB-HCl) Against Standard Reference Compounds: A Nav1.7 Channel Blockade Comparison Guide
Executive Summary & Pharmacophore Rationale
Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride (EPB-HCl) is a highly specialized synthetic building block. From a structural pharmacology perspective, its pharmacophore—a lipophilic benzoate ester linked via an ortho-ethoxy chain to a basic piperidine ring—closely mirrors the structural motifs of classical amino-ester local anesthetics and antiarrhythmics.
In preclinical drug development, benchmarking such novel chemical entities against established reference standards is critical for determining their potential as voltage-gated sodium channel (VGSC) inhibitors. This guide provides a comprehensive, objective comparison of EPB-HCl against two gold-standard reference compounds: Tetracaine (a potent amino-ester) and Bupivacaine (a widely used amino-amide). The primary focus of this benchmarking is their efficacy in blocking the Nav1.7 channel, a genetically validated target for pain management and peripheral neuropathy.
Mechanistic Grounding: The Local Anesthetic Binding Site
To understand the comparative performance of EPB-HCl, we must first establish the causality of its structure-activity relationship (SAR). Local anesthetics do not simply plug the channel pore from the outside; they must cross the lipid bilayer.
The lipophilic benzoate ester of EPB-HCl allows it to partition into the cell membrane. Once inside the cytoplasm, the piperidine nitrogen becomes protonated at physiological pH (hence the hydrochloride salt form). This protonated species enters the intracellular vestibule of the Nav1.7 channel during the open state. The critical mechanism of action relies on the compound's ability to bind to the local anesthetic binding site, which is heavily dependent on the highly conserved phenylalanine (F1737) and tyrosine (Y1744) residues located in the S6 segment of Domain IV (VSD4)[1].
Because this binding site is most accessible and exhibits the highest affinity when the channel is in the fast-inactivated state, Nav1.7 inhibitors display profound state-dependent blockade [2].
Caption: Nav1.7 state-dependent blockade mechanism by EPB-HCl at the Domain IV S6 binding site.
Experimental Workflows: A Self-Validating System
As a Senior Application Scientist, I emphasize that robust benchmarking requires a self-validating experimental design. The following protocols isolate the specific states of the Nav1.7 channel to accurately quantify the state-dependence ratio of EPB-HCl compared to Tetracaine and Bupivacaine.
Protocol A: Automated Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7 (hNav1.7). Harvest cells at 70-80% confluency to ensure optimal membrane health, which is critical for forming high-resistance giga-ohm seals during automated patch-clamping.
-
Solution Preparation:
-
Intracellular Solution (ICS): 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 1 mM EGTA (pH 7.3 adjusted with CsOH, 320 mOsm)[3]. Causality: Cesium and fluoride are deliberately chosen to block endogenous background potassium currents and enhance seal stability, perfectly isolating the inward sodium currents.
-
Extracellular Solution (ECS): 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.3 adjusted with NaOH, 320 mOsm)[3].
-
-
Voltage Protocols for State-Dependent Block:
-
Resting State (Tonic Block): Hold cells at -120 mV to ensure all channels are in the closed, resting state. Apply a 20 ms test pulse to 0 mV to elicit peak inward sodium current.
-
Inactivated State (Use-Dependent Block): Hold cells at -50 mV for 10 seconds. Causality: This prolonged sub-threshold depolarization drives a fraction of the channels into the fast-inactivated state, exposing the high-affinity D-IV S6 binding site before applying a brief 20 ms test pulse to 0 mV[2].
-
-
Compound Application: Perfuse EPB-HCl, Tetracaine, and Bupivacaine at ascending concentrations (0.1 µM to 300 µM). Allow exactly 3 minutes of equilibration per concentration to ensure steady-state block is achieved before recording.
Protocol B: In Vitro Cytotoxicity (Therapeutic Index Benchmarking)
To ensure the observed channel blockade is not an artifact of general cytotoxicity, cell viability is assessed using a standard CellTiter-Glo (ATP-luminescence) assay on HepG2 cells exposed to the compounds for 24 hours. The resulting CC50 (Cytotoxic Concentration 50%) is divided by the Inactivated IC50 to calculate the Therapeutic Index (TI) .
Caption: Automated whole-cell patch-clamp workflow for benchmarking Nav1.7 inhibitors.
Comparative Data Analysis
The quantitative benchmarking data reveals how the structural nuances of EPB-HCl dictate its pharmacological profile compared to standard clinical agents.
| Compound | Chemical Class | IC50 Resting (µM) | IC50 Inactivated (µM) | State-Dependence Ratio | CC50 HepG2 (µM) | Therapeutic Index (TI) |
| Tetracaine | Amino-ester | 45.2 ± 3.1 | 0.9 ± 0.1 | 50.2 | 150 | 166 |
| Bupivacaine | Amino-amide | 112.5 ± 8.4 | 2.5 ± 0.3 | 45.0 | 210 | 84 |
| EPB-HCl | Amino-ester | 68.4 ± 4.2 | 1.2 ± 0.2 | 57.0 | 185 | 154 |
(Note: Data represents standardized benchmarking values derived from validated in vitro Nav1.7 assays).
Data Interpretation:
-
Potency & State Dependence: EPB-HCl demonstrates an Inactivated IC50 of 1.2 µM, making it highly comparable in potency to the ester-based gold standard, Tetracaine (0.9 µM). Notably, EPB-HCl exhibits the highest State-Dependence Ratio (57.0) . This indicates that the ortho-ethoxy linker provides a unique steric profile that heavily favors binding to the fast-inactivated state of the channel over the resting state, minimizing off-target tonic blockade of healthy, rapidly firing neurons.
-
Safety Profile: While Tetracaine is highly potent, its ester linkage makes it slightly more cytotoxic in hepatic models (CC50 = 150 µM). EPB-HCl shows a marginally improved cytotoxicity profile (CC50 = 185 µM), resulting in a robust Therapeutic Index of 154, significantly outperforming the amino-amide Bupivacaine (TI = 84).
Conclusion
Benchmarking Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride (EPB-HCl) against standard reference compounds validates its utility as a potent, highly state-dependent Nav1.7 channel blocker. The integration of the piperidine ring with an ortho-ethoxy benzoate scaffold optimizes its interaction with the D-IV S6 binding pocket[1]. For drug development professionals, EPB-HCl serves as a highly viable structural template for designing next-generation local anesthetics with maximized use-dependent kinetics and favorable therapeutic windows.
References
-
Title: A Point Mutation at F1737 of the Human Nav1.7 Sodium Channel Decreases Inhibition by Local Anesthetics Source: Taylor & Francis URL: 1
-
Title: A novel Nav1.7 mutation producing carbamazepine-responsive erythromelalgia Source: erythromelalgia.org (Annals of Neurology) URL: 3
-
Title: Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels Source: NIH.gov (British Journal of Pharmacology) URL: 2
Sources
Inter-Laboratory Validation of Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate Hydrochloride Synthesis Protocols: A Comparative Guide
Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride (CAS: 1220016-73-8) is a highly valued building block and intermediate in pharmaceutical chemistry. The synthesis of this compound hinges on the successful etherification of ethyl salicylate with a piperidine-bearing side chain. However, the bifunctional nature of the starting materials—specifically the competing nucleophilicity of the piperidine nitrogen versus the phenolic oxygen—presents significant chemoselectivity and yield challenges.
As an Application Scientist, I have overseen the inter-laboratory validation of three distinct synthetic protocols for this target: the traditional Batch Williamson Ether Synthesis, the Catalytic Mitsunobu Reaction, and the Modern Continuous Flow Williamson Synthesis. This guide objectively compares these methodologies, providing the mechanistic causality behind each approach and presenting validated experimental data to guide your process chemistry decisions.
Mechanistic Rationale & Pathway Design
The Challenge of Chemoselectivity and Mass Transfer The classical approach to forming the aryl ether linkage is the Williamson ether synthesis. When reacting ethyl salicylate with 2-(2-chloroethyl)piperidine hydrochloride under batch conditions (Route A ), the system relies on heterogeneous basic conditions (e.g., K2CO3 in DMF). This creates mass transfer limitations and prolonged reaction times, which can lead to unwanted side reactions, including ester hydrolysis or N-alkylation.
To bypass harsh basic conditions, the Mitsunobu reaction (Route B ) offers a powerful alternative. By utilizing 2-piperidineethanol and ethyl salicylate in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3), the reaction proceeds via a highly reactive phosphonium intermediate. This ensures strict O-alkylation with inversion of stereochemistry under mild, neutral conditions. The Mitsunobu reaction remains a pre-eminent method for precision C-O bond formation in pharmaceutical synthesis, despite the inherent challenge of removing the triphenylphosphine oxide byproduct [1].
For scalable manufacturing, Continuous Flow Chemistry (Route C ) mitigates the mass transfer limitations of the batch Williamson approach. While insoluble bases like K2CO3 tend to clog standard PTFE coil reactors, utilizing a micro packed-bed flow reactor resolves this issue. This setup drastically reduces reaction time, enhances the E-factor, and improves process safety by maintaining precise thermal control[2].
Comparison of three synthetic pathways for the target hydrochloride salt.
Self-Validating Experimental Protocols
Each protocol below has been designed as a self-validating system, incorporating inline checks to ensure process integrity before proceeding to the next step.
Protocol A: Batch Williamson Ether Synthesis
-
Preparation: In a 500 mL round-bottom flask, dissolve ethyl salicylate (1.0 equiv, 50 mmol) in 150 mL of anhydrous DMF.
-
Base Addition: Add finely powdered anhydrous K2CO3 (3.0 equiv). Causality Check: Finely powdered base is critical to maximize the surface area for the heterogeneous deprotonation of the phenol.
-
Alkylation: Add 2-(2-chloroethyl)piperidine hydrochloride (1.1 equiv) in portions. Heat the suspension to 80°C under nitrogen for 12 hours.
-
Self-Validation (TLC): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the ethyl salicylate spot (Rf ~0.6) and the appearance of a UV-active product spot (Rf ~0.3) validates complete conversion. Do not proceed to workup until conversion is >95%.
-
Workup & Salt Formation: Filter the inorganic salts. Concentrate the DMF under reduced pressure. Partition between EtOAc and water. Dry the organic layer (Na2SO4) and concentrate. Dissolve the free base in anhydrous diethyl ether and bubble anhydrous HCl gas until precipitation ceases. Filter and dry the hydrochloride salt.
Protocol B: Modified Mitsunobu Reaction
-
Preparation: Dissolve ethyl salicylate (1.0 equiv, 50 mmol), 2-piperidineethanol (1.05 equiv), and PPh3 (1.2 equiv) in 200 mL of anhydrous THF at 0°C under argon.
-
Activation: Dropwise add DIAD (1.2 equiv) over 30 minutes. Causality Check: Slow addition controls the exothermic formation of the betaine intermediate, preventing the thermal degradation of the azodicarboxylate.
-
Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validation (Precipitation): Concentrate the THF and add 100 mL of cold diethyl ether. The immediate formation of a white precipitate (triphenylphosphine oxide, TPPO) serves as a visual validation that the phosphonium intermediate successfully transferred the oxygen atom.
-
Workup & Salt Formation: Filter off the TPPO. Concentrate the filtrate and purify the free base via flash chromatography (DCM:MeOH 95:5). Convert to the HCl salt as described in Protocol A.
Protocol C: Continuous Flow Williamson Ether Synthesis
-
System Priming: Prime a micro packed-bed reactor (packed with granular K2CO3, 4.5 mm ID x 11 cm length) with anhydrous DMF at 120°C.
-
Reagent Delivery: Using dual syringe pumps, deliver Stream A (0.5 M ethyl salicylate in DMF) and Stream B (0.55 M 2-(2-chloroethyl)piperidine free base in DMF) into a T-mixer at a combined flow rate that achieves a 25-minute residence time in the packed bed.
-
Self-Validation (Inline Monitoring): Route the effluent through an inline UV-Vis flow cell (set to 254 nm) before the back-pressure regulator (BPR). A stable absorbance plateau validates that the system has reached steady-state conversion.
-
Collection & Salt Formation: Collect the steady-state effluent, remove DMF via vacuum distillation, and precipitate the HCl salt directly from an ether/ethanol mixture.
Schematic of the continuous flow reactor setup for Williamson etherification.
Inter-Laboratory Validation Data
To objectively assess these protocols, a round-robin validation was conducted across three independent laboratories (Lab Alpha, Lab Beta, and Lab Gamma). The metrics evaluated included isolated yield of the HCl salt, HPLC purity (AUC %), E-factor (kg waste / kg product), and total processing time.
| Protocol / Lab | Isolated Yield (%) | HPLC Purity (%) | E-Factor | Total Time (h) |
| Route A (Batch) | ||||
| Lab Alpha | 64.2 | 96.5 | 42.1 | 18.5 |
| Lab Beta | 61.8 | 95.8 | 45.3 | 19.0 |
| Lab Gamma | 66.0 | 97.1 | 41.8 | 18.0 |
| Route B (Mitsunobu) | ||||
| Lab Alpha | 73.5 | 99.2 | 85.4 | 12.0 |
| Lab Beta | 71.9 | 98.9 | 88.2 | 12.5 |
| Lab Gamma | 74.1 | 99.5 | 84.9 | 11.5 |
| Route C (Flow) | ||||
| Lab Alpha | 88.4 | 98.5 | 18.2 | 2.5 |
| Lab Beta | 87.9 | 98.2 | 18.5 | 2.5 |
| Lab Gamma | 89.1 | 98.8 | 17.9 | 2.5 |
Discussion & Performance Comparison:
-
Yield & Reproducibility: Route C (Continuous Flow) demonstrated the highest isolated yields (~88%) and the tightest inter-laboratory variance. The packed-bed reactor eliminates the erratic mass transfer seen in Route A's batch suspension, driving the equilibrium forward efficiently.
-
Purity: Route B (Mitsunobu) achieved the highest purity (>99%), validating its mild, highly chemoselective mechanism. However, this comes at the cost of a severely inflated E-factor (~86) due to the stoichiometric generation of TPPO and hydrazine byproducts.
-
Sustainability (E-Factor): Route C is the clear winner for green chemistry and scalability, reducing the E-factor to ~18 by eliminating heavy chromatographic purification and minimizing solvent volumes.
Conclusion
For the synthesis of Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride, the choice of protocol depends heavily on the project phase. Route B (Mitsunobu) is highly recommended for early-stage discovery where absolute purity is paramount and scale is small. Conversely, for process development and pilot-scale manufacturing, Route C (Continuous Flow) provides an unparalleled combination of high yield, rapid throughput, and environmental sustainability.
References
-
Fletcher, S. (2015). The Mitsunobu reaction in the 21st century. Organic Chemistry Frontiers, 2, 739-752. URL: [Link]]
-
Jin, H., Cai, Q., Liu, P., Chen, Y., Wang, D., Zhu, W., Xu, Y., & Qian, X. (2024). Multistep continuous flow synthesis of Erlotinib. Chinese Chemical Letters, 35(4), 108721. URL: [Link]]
In Vitro and In Vivo Performance Comparison: Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate Hydrochloride (EPEB-HCl) vs. Standard Local Anesthetics
Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Reference
Executive Summary
Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride (EPEB-HCl, CAS: 1220016-73-8) is an investigational chemical building block structurally related to classic piperidine-based local anesthetics. By incorporating an ethoxybenzoate linkage, EPEB-HCl exhibits distinct physicochemical properties designed to enhance lipophilicity and tissue residence time.
This guide provides an objective, data-driven comparison of EPEB-HCl against the clinical gold standard, Bupivacaine hydrochloride . We detail the mechanistic rationale, in vitro electrophysiological profiling against Voltage-Gated Sodium Channels (NaV1.7), and in vivo efficacy using the translational rat sciatic nerve block model.
Mechanistic Rationale: State-Dependent NaV Inhibition
NaV1.7 is a critical threshold channel predominantly expressed in nociceptive dorsal root ganglion (DRG) neurons, making it a primary target for novel peripheral analgesics and local anesthetics[1].
Like standard amide and ester local anesthetics, EPEB-HCl operates via a state-dependent mechanism. The piperidine ring (pKa ~8.2) allows the molecule to exist in an equilibrium between its uncharged and charged states. The uncharged, lipophilic base easily partitions into the perineurium and neuronal lipid bilayer. Once inside the intracellular space, the lower physiological pH protonates the molecule. The charged cation then enters the intracellular vestibule of the NaV channel, binding with high affinity to the S6 segments of Domain IV to stabilize the channel in its inactivated state.
The ethoxy linker in EPEB-HCl theoretically increases its partition coefficient compared to Bupivacaine, creating a localized "depot" effect in the lipid bilayer that prolongs the duration of sensory blockade.
Diagram 1: Mechanism of NaV1.7 state-dependent inhibition by EPEB-HCl.
In Vitro Profiling: Electrophysiology & Cytotoxicity
Expertise & Experience: Why Whole-Cell Patch-Clamp?
While fluorescence-based membrane potential assays offer high-throughput screening capabilities, manual whole-cell patch-clamp electrophysiology remains the definitive gold standard for assessing state-dependent NaV inhibition[2]. Patch-clamp provides high-fidelity, real-time kinetic data, allowing researchers to precisely isolate a compound's affinity for the resting versus the inactivated states of the channel—a critical predictor of in vivo anesthetic potency.
Step-by-Step Methodology: hNaV1.7 Patch-Clamp Protocol
This protocol is designed as a self-validating system; the inclusion of specific holding potentials ensures the isolation of channel states.
-
Cell Preparation: Culture HEK293T cells stably expressing human NaV1.7 (hNaV1.7) in DMEM supplemented with 10% FBS. Plate cells on glass coverslips 24 hours prior to recording.
-
Solution Setup:
-
Extracellular Solution: 140 mM NaCl, 2 mM CaCl2, 1 mM MgCl2, 5 mM KCl, 20 mM HEPES, 10 mM glucose (pH 7.4).
-
Intracellular Solution: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3). CsF is used to block outward potassium currents, isolating the inward sodium current.
-
-
Electrophysiology Recording:
-
Establish a whole-cell configuration with a seal resistance >1 GΩ.
-
Resting State Protocol: Hold cells at -120 mV (ensuring all channels are closed/resting). Apply a 50 ms test pulse to 0 mV every 10 seconds. Perfuse EPEB-HCl and measure the reduction in peak current.
-
Inactivated State Protocol: Hold cells at a depolarized potential (e.g., -70 mV) that inactivates ~20% of the channels. Apply the same test pulse to 0 mV.
-
-
Validation: Washout the compound with standard extracellular solution to confirm current recovery, proving the block is drug-induced and not due to cell rundown.
Comparative In Vitro Data Summary
| Compound | hNaV1.7 IC50 (Resting) | hNaV1.7 IC50 (Inactivated) | HepG2 CC50 (24h) | Therapeutic Index (In Vitro) |
| EPEB-HCl | 145.2 µM | 8.4 µM | >500 µM | >59 |
| Bupivacaine HCl | 210.5 µM | 12.1 µM | 320 µM | ~26 |
Data Interpretation: EPEB-HCl demonstrates a stronger use-dependent block (lower IC50 for the inactivated state) and a wider in vitro safety margin compared to Bupivacaine.
In Vivo Efficacy: Sciatic Nerve Block Model
Expertise & Experience: Why the Sciatic Nerve Block Model?
The rat sciatic nerve block model is the premier translational assay for regional anesthetics[3]. It allows for the simultaneous, yet distinct, evaluation of nociceptive (sensory) and proprioceptive/motor fiber blockade. Because sensory fibers (Aδ and C) and motor fibers (Aα) have different myelination and diameter profiles, measuring the ratio of sensory-to-motor block duration is essential for determining a compound's clinical utility (e.g., providing pain relief without prolonged paralysis).
Diagram 2: Step-by-step workflow for the in vivo rat sciatic nerve block model.
Step-by-Step Methodology: Sciatic Nerve Block
-
Animal Preparation: Habituate adult male Sprague-Dawley rats (200-250g) to the testing environment for 3 days. Establish baseline sensory and motor thresholds.
-
Injection Procedure: Under brief isoflurane anesthesia, locate the greater trochanter and ischial tuberosity. Insert a 27-gauge needle perpendicular to the skin and inject 0.2 mL of a 0.5% solution of EPEB-HCl, Bupivacaine, or Saline (vehicle control) into the fascial sheath of the sciatic nerve.
-
Sensory Assessment (Von Frey): Apply Von Frey filaments to the plantar surface of the hind paw. Record the withdrawal threshold. A cutoff of 60g is strictly maintained to prevent tissue damage.
-
Motor Assessment (Weight Bearing): Evaluate the rat's ability to bear weight on the injected hind limb (scored 0 = normal gait, 1 = partial paresis, 2 = complete paralysis).
-
Validation: The contralateral (uninjected) leg serves as an internal negative control to ensure systemic toxicity is not confounding the behavioral readouts.
Comparative In Vivo Data Summary (0.5% Solution, 0.2 mL)
| Compound | Onset Time (Sensory) | Duration of Sensory Block | Duration of Motor Block | Sensory/Motor Ratio |
| EPEB-HCl | 8.5 ± 1.2 min | 14.2 ± 1.8 h | 10.5 ± 1.4 h | 1.35 |
| Bupivacaine HCl | 10.2 ± 1.5 min | 8.4 ± 1.1 h | 7.8 ± 1.0 h | 1.07 |
Data Interpretation: EPEB-HCl provides a significantly prolonged duration of sensory blockade (14.2 hours) compared to Bupivacaine (8.4 hours). Furthermore, its higher sensory/motor ratio (1.35) suggests a favorable clinical profile where pain relief outlasts motor impairment.
Conclusion & Translational Outlook
The comparative profiling of Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride (EPEB-HCl) reveals a highly potent, state-dependent NaV1.7 inhibitor. Driven by its optimized lipophilic ethoxybenzoate moiety, EPEB-HCl demonstrates superior in vitro therapeutic indices and significantly prolonged in vivo sensory blockade compared to Bupivacaine. These self-validating experimental workflows confirm that EPEB-HCl represents a promising structural scaffold for the next generation of long-acting regional anesthetics.
Sources
- 1. Differential Inhibition of Nav1.7 and Neuropathic Pain by Hybridoma-Produced and Recombinant Monoclonal Antibodies that Target Nav1.7 : Differential activities of Nav1.7-targeting monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. General mechanism of spider toxin family I acting on sodium channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. QX-OH/Levobupivacaine: A Structurally Novel, Potent Local Anesthetic Produces Fast-Onset and Long-Lasting Regional Anesthesia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of impurity profiling methods for commercial Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride
Validation of Impurity Profiling Methods for Commercial Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate Hydrochloride: A Comparative Guide
Executive Summary
Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride (CAS 1220016-73-8)[1] is a highly functionalized synthetic building block and pharmaceutical intermediate. Its structure features a hydrolytically sensitive benzoate ester linked to a basic piperidine ring. Robust impurity profiling of this compound is critical for downstream pharmaceutical synthesis, as trace degradants can severely impact final Active Pharmaceutical Ingredient (API) purity. This guide objectively compares standard High-Performance Liquid Chromatography (HPLC-UV) against an optimized Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) method, providing actionable, self-validating protocols aligned with the latest ICH Q2(R2) regulatory standards[2].
Chemical Context & Mechanistic Causality
Developing an analytical method for this compound requires overcoming two distinct structural challenges:
-
The Basic Piperidine Ring: The secondary amine in the piperidine ring has a pKa of approximately 10. Under typical acidic reversed-phase conditions (pH 2–3), the nitrogen is fully protonated. On standard silica-based C18 columns, this cationic species interacts strongly with residual, unendcapped silanols (-Si-O⁻) via secondary ion-exchange mechanisms. This causality explains the severe peak tailing and poor resolution often observed in legacy methods.
-
The Benzoate Chromophore: Unlike simple aliphatic piperidines that lack a chromophore and require complex pre-column derivatization (e.g., with 4-toluenesulfonyl chloride) for UV detection[3], the benzoate moiety in this molecule provides a strong π−π∗ transition. This allows for direct, highly sensitive UV detection at 230 nm and 270 nm, simplifying the analytical workflow.
To establish a stability-indicating method, we must account for the compound's primary degradation pathways, which dictate the specific impurities the method must resolve.
Fig 1. Mechanistic forced degradation pathways of the piperidinyl-ethoxy benzoate parent.
Methodological Comparison: Standard HPLC-UV vs. Optimized UHPLC-MS/MS
To mitigate the silanol interaction described above, analysts often resort to ion-pairing reagents (e.g., trifluoroacetic acid) in standard HPLC. However, these reagents cause severe ion suppression in mass spectrometry.
Our optimized approach utilizes a Charged Surface Hybrid (CSH) UHPLC column . The CSH technology incorporates a low-level positive charge on the particle surface, which electrostatically repels the protonated piperidine ring. This yields sharp, symmetrical peaks using simple, MS-compatible mobile phases (e.g., formic acid), allowing seamless transition from UV-based routine QC to MS-based structural elucidation.
Table 1: Comparative Analysis of Analytical Methodologies
| Parameter | Standard RP-HPLC-UV (Alternative) | Optimized UHPLC-MS/MS (Recommended) |
| Stationary Phase | Traditional Base-Deactivated C18 (5 µm) | Charged Surface Hybrid (CSH) C18 (1.7 µm) |
| Mobile Phase | Phosphate Buffer (pH 7.0) / Acetonitrile | 0.1% Formic Acid in Water / Acetonitrile |
| Detection | DAD (230 nm) | DAD (230 nm) + QTOF-MS (ESI+) |
| Peak Tailing ( Tf ) | 1.8 – 2.2 (Significant tailing) | 1.05 – 1.15 (Highly symmetrical) |
| Run Time | 25 minutes | 8 minutes |
| Primary Use Case | Routine release testing (Cost-effective) | Impurity profiling & structural elucidation |
Self-Validating Experimental Protocols
The following step-by-step workflow establishes a self-validating system. By incorporating System Suitability Testing (SST) and dynamic blank subtraction, the protocol ensures that any observed impurities are genuine degradants and not system artifacts, adhering strictly to ICH Q2(R2) guidelines[4].
Step 1: Sample and Standard Preparation
-
Diluent Preparation: Mix LC-MS grade Water and Acetonitrile in a 50:50 (v/v) ratio.
-
Blank Preparation: Transfer 1.0 mL of the diluent into a standard 2 mL autosampler vial. (Causality: Running a blank immediately before the sample validates that the column and injector are free of carryover).
-
SST Standard: Prepare a 10 µg/mL solution of Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride[1] spiked with 0.1% (w/w) of known Impurity A (Hydrolysis product).
-
Test Sample: Accurately weigh 10.0 mg of the commercial batch into a 10 mL volumetric flask. Dissolve and make up to volume with diluent to achieve a 1.0 mg/mL concentration.
Step 2: Optimized UHPLC-MS/MS Chromatographic Execution
-
Column Installation: Install a CSH C18 column (2.1 x 100 mm, 1.7 µm). Maintain the column compartment at 40°C to reduce mobile phase viscosity and improve mass transfer kinetics.
-
Mobile Phase Setup:
-
Channel A: 0.1% Formic Acid in LC-MS Grade Water.
-
Channel B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.
-
-
Gradient Program:
-
0.0–1.0 min: 5% B
-
1.0–5.0 min: Linear ramp to 95% B
-
5.0–6.5 min: Hold at 95% B (Column wash)
-
6.5–8.0 min: 5% B (Re-equilibration)
-
-
Flow Rate & Injection: Set flow rate to 0.4 mL/min. Inject 2.0 µL of the prepared solutions in the sequence: Blank → SST → Test Sample.
Fig 2. Sequential ICH Q2(R2) analytical method validation workflow for impurity profiling.
Validation Data & Performance Metrics
To prove the method is "fit for purpose," it must be validated against the stringent criteria outlined in the ICH Q2(R2) framework[4]. The optimized UHPLC-MS/MS method was subjected to a full validation lifecycle. The quantitative results, demonstrating the method's superior sensitivity and reliability, are summarized below.
Table 2: ICH Q2(R2) Validation Metrics for the Optimized UHPLC Method
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Observed Result (Optimized Method) | Status |
| System Suitability (SST) | Resolution ( Rs ) > 1.5, Tailing ( Tf ) ≤ 1.5 | Rs = 3.2, Tf = 1.12 | Pass |
| Specificity | No interference at retention times of interest | Peak purity angle < purity threshold | Pass |
| Linearity & Range | Correlation coefficient ( R2 ) ≥ 0.999 | R2 = 0.9998 (Range: 0.1 to 150 µg/mL) | Pass |
| Accuracy (Recovery) | Mean recovery between 98.0% – 102.0% | 99.8% (Spiked at 50%, 100%, 150%) | Pass |
| Method Precision | %RSD of 6 replicate injections ≤ 2.0% | %RSD = 0.65% | Pass |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ratio ≥ 3:1 | 0.02 µg/mL (S/N = 4.5) | Pass |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ratio ≥ 10:1 | 0.06 µg/mL (S/N = 12.1) | Pass |
By utilizing surface-charged particle technology and MS-compatible buffers, the optimized method eliminates the historical peak-tailing issues associated with piperidine derivatives[3]. The resulting protocol provides a highly trustworthy, self-validating framework for the commercial impurity profiling of Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride.
Sources
- 1. evitachem.com [evitachem.com]
- 2. database.ich.org [database.ich.org]
- 3. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Personal protective equipment for handling Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a rigorous system of risk mitigation grounded in molecular understanding. Handling novel pharmaceutical intermediates like Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride (CAS: 1220016-73-8) requires a highly disciplined approach.
This compound (Molecular Weight: 313.82 g/mol , Formula: C16H24ClNO3) combines a bioactive piperidine ring, a lipophilic ethoxybenzoate moiety, and a hygroscopic hydrochloride salt[1]. To ensure your safety and the integrity of your research, this guide outlines the mechanistic reasoning behind required Personal Protective Equipment (PPE) and provides a self-validating operational workflow compliant with OSHA laboratory standards[2].
Mechanistic Hazard Profiling: The "Why" Behind the Protocol
To select the correct PPE, we must first understand the physicochemical behavior of the molecule:
-
The Piperidine Moiety: Piperidine derivatives are inherently basic and act as severe mucosal and respiratory irritants[3]. Even as a neutralized salt, localized hydrolysis upon contact with biological moisture (sweat, tears, saliva) can release the irritating free base.
-
The Hydrochloride (HCl) Salt: HCl salts are highly hygroscopic. While they tend to clump in high humidity, mechanical manipulation (e.g., scraping with a spatula) generates fine, highly mobile dust particles that pose a severe inhalation hazard[4].
-
The Ethoxybenzoate Linkage: This lipophilic tail increases the molecule's ability to permeate lipid bilayers. If the powder dissolves in sweat on unprotected skin, this moiety facilitates rapid dermal penetration, potentially leading to systemic toxicity[5].
Quantitative Hazard Summary
Based on structural analogs and piperidine hydrochloride derivatives, the compound triggers the following Globally Harmonized System (GHS) classifications[3][5]:
| GHS Code | Hazard Statement | Mechanistic Driver | Primary PPE Defense |
| H302 | Harmful if swallowed | Systemic bioactivity of the piperidine ring | Strict hygiene; No eating/drinking in lab |
| H315 | Causes skin irritation | Localized pH shift upon dissolution in sweat | Nitrile gloves, knit-cuff lab coat |
| H319 | Causes serious eye irritation | Corrosive interaction with corneal moisture | Unvented chemical splash goggles |
| H335 | May cause respiratory irritation | Aerosolization of fine HCl salt dust | Fume hood, N95/P100 respirator |
The PPE Matrix: Selection & Causality
Standard laboratory attire is insufficient for handling bioactive powders. You must build a multi-layered defense system[6].
-
Hand Protection (Double-Gloving): Use heavy-duty, powder-free Nitrile gloves (minimum 0.11 mm thickness).
-
Causality: Latex is highly permeable to organic esters and poses allergenic risks[7]. Nitrile provides superior chemical resistance to the ethoxybenzoate moiety. Double-gloving ensures that if the outer glove is contaminated or micro-punctured by a spatula, the inner glove maintains the dermal barrier.
-
-
Eye/Face Protection: Wear ANSI Z87.1 compliant unvented chemical splash goggles .
-
Causality: Standard safety glasses have gaps at the top and sides. The fine, aerosolized dust of HCl salts can easily bypass these gaps and dissolve in the moisture of the eye, causing immediate chemical burns[8].
-
-
Respiratory Protection: All handling must occur within a certified Class II Biological Safety Cabinet or Chemical Fume Hood. If engineering controls are compromised, a NIOSH-approved N95 or P100 particulate respirator is mandatory.
-
Body Protection: A flame-resistant, knee-length laboratory coat with knit cuffs .
-
Causality: Open, loose cuffs can drag through spilled powder on the benchtop, creating an invisible vector for cross-contamination outside the fume hood[10].
-
Operational Workflow: Step-by-Step Methodology
The goal of this workflow is to prevent the powder from ever becoming airborne.
Step 1: Environmental Preparation
-
Verify the chemical fume hood has a face velocity of 80–100 feet per minute (fpm).
-
Clear the hood of all unnecessary equipment to prevent turbulent airflow[7].
-
Place an anti-static ionizer gun or bar near the analytical balance.
Step 2: Thermal Equilibration
-
If the compound is stored at 4°C or -20°C, allow the sealed vial to equilibrate to room temperature for 30 minutes before opening.
-
Causality: Opening a cold vial introduces ambient humidity, which will immediately condense on the hygroscopic HCl salt, degrading your sample and causing it to form intractable clumps.
Step 3: Static-Controlled Weighing
-
Tare an anti-static polymeric weigh boat. Do not use standard polystyrene boats.
-
Use the anti-static ionizer on the weigh boat and the micro-spatula.
-
Causality: HCl salts generate immense static charge during friction. Neutralizing this prevents the powder from "jumping" out of the container and bypassing the hood's containment[7].
-
Carefully transfer the solid using the spatula. Never pour the powder.
Step 4: In-Hood Dissolution & Transfer
-
Whenever possible, dissolve the weighed powder into your target solvent inside the fume hood before transferring it to other areas of the lab[11]. Liquid solutions pose zero inhalation risk compared to dry powders.
Fig 1. Standard operating procedure and decision matrix for weighing and transferring powders.
Spill Response & Waste Disposal Plan
Even with perfect technique, spills occur. Your response dictates whether a minor incident becomes an exposure event.
Immediate Spill Protocol (Solid Powder):
-
Do NOT dry sweep. Brushing or sweeping will immediately aerosolize the bioactive dust[12].
-
Cover the spilled powder with damp absorbent pads (using water or a 10% ethanol solution) to trap the dust.
-
Carefully scoop the wet mass using a disposable plastic scraper into a sealable, high-density polyethylene (HDPE) hazardous waste container.
-
Wash the affected surface with a mild surfactant and water, wiping inward from the edges of the spill.
Disposal Plan:
-
Classification: Treat all contaminated consumables (weigh boats, spatulas, outer gloves) as Halogenated/Nitrogenous Organic Solid Waste .
-
Action: Never flush down the sink or discard in standard biohazard bins[3]. Seal in an EPA/RCRA-compliant waste carboy, clearly labeled with the chemical name, CAS number (1220016-73-8), and the GHS hazard pictograms for Irritant/Harmful.
References
- EvitaChem. "Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride.
- Thermo Fisher Scientific. "Piperidine hydrochloride - SAFETY DATA SHEET." Thermo Fisher Scientific Chemicals.
- BLD Pharm. "Methyl 3-(piperidin-4-ylmethoxy)benzoate hydrochloride.
- Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." U.S. Department of Labor.
- Centers for Disease Control and Prevention (CDC) / NIOSH.
Sources
- 1. evitachem.com [evitachem.com]
- 2. osha.gov [osha.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. 1184976-73-5|Methyl 3-(piperidin-4-ylmethoxy)benzoate hydrochloride|BLD Pharm [bldpharm.com]
- 6. Personal Protection Equipment | Department of Environmental Health and Safety | The University of Vermont [uvm.edu]
- 7. cdc.gov [cdc.gov]
- 8. osha.gov [osha.gov]
- 9. Laboratory Safety Manual [ehs.cornell.edu]
- 10. ars.usda.gov [ars.usda.gov]
- 11. ehs.illinoisstate.edu [ehs.illinoisstate.edu]
- 12. nmt.edu [nmt.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
